Methyl 5-fluoro-6-methylpicolinate
Description
Properties
IUPAC Name |
methyl 5-fluoro-6-methylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5-6(9)3-4-7(10-5)8(11)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTDWPKQBPEJHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681002 | |
| Record name | Methyl 5-fluoro-6-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245647-61-3 | |
| Record name | Methyl 5-fluoro-6-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-fluoro-6-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-fluoro-6-methylpicolinate is a fluorinated pyridine derivative of significant interest in medicinal chemistry and agrochemical research. The incorporation of a fluorine atom onto the pyridine ring can profoundly influence the molecule's physicochemical and biological properties, including its metabolic stability, binding affinity to target proteins, and overall pharmacokinetic profile. This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthesis protocol, and a discussion of the potential biological significance of this compound.
Chemical Properties
While extensive experimental data for this compound is not widely available in the public domain, its fundamental chemical properties have been established.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO₂ | [1][2][3] |
| Molecular Weight | 169.15 g/mol | [1][2] |
| CAS Number | 1245647-61-3 | [1][3] |
| Appearance | No data available | [3] |
| Purity | Typically ≥95-98% | [2][3] |
| Storage | Store at 2-8°C or room temperature in a dry, inert atmosphere. | [2] |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, a plausible and efficient synthesis can be proposed based on the known chemistry of picolinic acids and standard esterification procedures. The synthesis would likely proceed in two main stages: the synthesis of the precursor, 5-fluoro-6-methylpicolinic acid, followed by its esterification to yield the final product.
Part 1: Synthesis of 5-fluoro-6-methylpicolinic acid
The synthesis of the carboxylic acid precursor is a critical step. While a specific method for this exact molecule is not detailed, a common route for analogous compounds involves the oxidation of a corresponding methyl-substituted pyridine.
Experimental Workflow for Synthesis of 5-fluoro-6-methylpicolinic acid
Caption: Proposed workflow for the synthesis of 5-fluoro-6-methylpicolinic acid.
Detailed Protocol:
-
Oxidation: To a solution of 2-methyl-3-fluoropyridine in an appropriate solvent (e.g., water or a mixture of pyridine and water), add a strong oxidizing agent such as potassium permanganate (KMnO₄) portion-wise. The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: After cooling to room temperature, the reaction mixture is filtered to remove manganese dioxide. The filtrate is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Purification: The crude 5-fluoro-6-methylpicolinic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Part 2: Esterification of 5-fluoro-6-methylpicolinic acid
The final step is the esterification of the carboxylic acid with methanol. Fischer esterification is a classic and reliable method for this transformation.
Experimental Workflow for Fischer Esterification
Caption: Workflow for the synthesis of this compound via Fischer Esterification.
Detailed Protocol:
-
Reaction Setup: 5-fluoro-6-methylpicolinic acid is dissolved in a large excess of methanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added.
-
Reaction: The mixture is heated to reflux and the reaction progress is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.
Spectroscopic Data (Predicted)
While experimental NMR spectra for this compound are not publicly available, a prediction of the expected chemical shifts can be made based on the analysis of similar structures.
Predicted ¹H NMR Chemical Shifts:
-
Aromatic Protons (2H): The two protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). The fluorine atom will cause splitting of the adjacent proton signal.
-
Methyl Ester Protons (3H): A singlet is expected around δ 3.9-4.1 ppm.
-
Methyl Protons (3H): A singlet is expected around δ 2.5-2.7 ppm.
Predicted ¹³C NMR Chemical Shifts:
-
Carbonyl Carbon: Expected around δ 165-170 ppm.
-
Aromatic Carbons (5C): Expected in the range of δ 120-160 ppm. The carbon directly bonded to the fluorine atom will show a large C-F coupling constant.
-
Methyl Ester Carbon: Expected around δ 52-54 ppm.
-
Methyl Carbon: Expected around δ 18-22 ppm.
Biological Activity and Significance
Specific studies on the biological activity of this compound have not been reported. However, the strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy in drug discovery.[4]
Potential Roles based on Structure:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation. The presence of the fluorine atom at the 5-position could block a potential site of metabolism, thereby increasing the in vivo half-life of the molecule or its derivatives.[4]
-
Binding Affinity: Fluorine can alter the electronic properties of the aromatic ring, potentially leading to enhanced binding interactions with target proteins through dipole-dipole or hydrogen bonding interactions.[4]
-
Intermediate for Bioactive Molecules: As indicated by its commercial availability, this compound primarily serves as a key building block for the synthesis of more complex molecules with potential applications as herbicides, plant growth regulators, and pharmaceuticals.[2] The fluorinated pyridine motif is a common feature in many biologically active compounds.
Logical Relationship of Fluorine in Drug Design
Caption: The influence of fluorine incorporation on the properties of a molecule.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the development of new agrochemicals and pharmaceuticals. While detailed experimental data on its physical and biological properties are currently limited, this guide provides a framework for its synthesis and an understanding of its potential applications based on the established principles of medicinal chemistry and the role of fluorine in drug design. Further research into the specific biological targets and activities of derivatives of this compound is warranted.
References
An In-Depth Technical Guide to the Synthesis of Methyl 5-fluoro-6-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-fluoro-6-methylpicolinate is a key intermediate in the development of novel agrochemicals and pharmaceuticals.[1] Its fluorinated pyridine scaffold is a valuable pharmacophore that can enhance metabolic stability and bioavailability. This technical guide provides a comprehensive overview of a plausible and efficient synthesis pathway for this compound, commencing from commercially available starting materials. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate its practical implementation in a laboratory setting.
Introduction
The synthesis of functionalized pyridine derivatives is of significant interest in medicinal and materials chemistry. Among these, fluorinated picolinate esters have garnered attention due to their unique electronic properties and their utility as building blocks in the synthesis of complex molecules. This compound, with its specific substitution pattern, presents a valuable synthon for the elaboration of diverse chemical entities. This guide outlines a robust multi-step synthesis designed for both laboratory-scale preparation and potential scale-up.
Proposed Synthesis Pathway
The most logical and efficient synthetic route to this compound involves a three-step sequence starting from 2-chloro-5-fluoro-6-methylpyridine. This pathway is advantageous as it utilizes a commercially available starting material and employs well-established chemical transformations. The overall synthesis is depicted below:
Figure 1: Proposed three-step synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Fluoro-6-methylpicolinonitrile
This step involves a nucleophilic aromatic substitution reaction where the chloro group of 2-chloro-5-fluoro-6-methylpyridine is displaced by a cyanide group.
Experimental Workflow:
Figure 2: Experimental workflow for the cyanation of 2-chloro-5-fluoro-6-methylpyridine.
Detailed Protocol:
-
To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-fluoro-6-methylpyridine (1.0 eq.), zinc cyanide (Zn(CN)₂, 0.6 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.08 eq.).
-
Add anhydrous N,N-dimethylformamide (DMF) and degas the mixture.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and carefully quench with a concentrated aqueous ammonia solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 5-fluoro-6-methylpicolinonitrile.
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-Chloro-5-fluoro-6-methylpyridine |
| Key Reagents | Zn(CN)₂, Pd₂(dba)₃, dppf |
| Solvent | DMF |
| Temperature | 120 °C |
| Reaction Time | 12-24 h |
| Expected Yield | 70-85% |
Step 2: Synthesis of 5-Fluoro-6-methylpicolinic Acid
The nitrile functional group of 5-fluoro-6-methylpicolinonitrile is hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Detailed Protocol:
-
In a round-bottom flask, suspend 5-fluoro-6-methylpicolinonitrile (1.0 eq.) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux (approximately 110-120 °C) and stir for 4-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture in an ice bath and carefully neutralize with a saturated aqueous solution of sodium hydroxide to a pH of approximately 3-4, at which point the product will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-fluoro-6-methylpicolinic acid.
Quantitative Data:
| Parameter | Value |
| Starting Material | 5-Fluoro-6-methylpicolinonitrile |
| Key Reagent | Sulfuric Acid |
| Solvent | Water |
| Temperature | 110-120 °C (Reflux) |
| Reaction Time | 4-8 h |
| Expected Yield | 80-90% |
Step 3: Synthesis of this compound
The final step is a Fischer esterification of 5-fluoro-6-methylpicolinic acid with methanol in the presence of a catalytic amount of strong acid.
Detailed Protocol:
-
Suspend 5-fluoro-6-methylpicolinic acid (1.0 eq.) in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).
-
Heat the mixture to reflux (approximately 65 °C) and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Quantitative Data:
| Parameter | Value |
| Starting Material | 5-Fluoro-6-methylpicolinic Acid |
| Key Reagent | Methanol, Sulfuric Acid (catalyst) |
| Temperature | 65 °C (Reflux) |
| Reaction Time | 4-12 h |
| Expected Yield | 85-95% |
Characterization Data
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₈H₈FNO₂[2][3] |
| Molecular Weight | 169.15 g/mol [2][3] |
| Appearance | Colorless to pale yellow liquid or solid |
| Purity (typical) | >97%[3] |
| CAS Number | 1245647-61-3[3] |
Conclusion
This technical guide outlines a practical and efficient three-step synthesis for this compound. The described pathway utilizes readily available starting materials and well-established chemical transformations, making it suitable for implementation in a standard organic synthesis laboratory. The detailed protocols and quantitative data provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis of novel pyridine-based compounds for applications in drug discovery and agrochemical development.
References
A Technical Guide to the Spectroscopic Profile of Methyl 5-fluoro-6-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-fluoro-6-methylpicolinate is a fluorinated pyridine derivative of interest in medicinal chemistry and drug development. Its structural features, including the electron-withdrawing fluorine atom and the methyl and methyl ester groups on the pyridine ring, are expected to influence its chemical reactivity, bioavailability, and metabolic stability. This guide provides a detailed overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with generalized experimental protocols for acquiring such data.
Chemical Structure and Properties
-
IUPAC Name: methyl 5-fluoro-6-methylpyridine-2-carboxylate
-
Molecular Formula: C₈H₈FNO₂
-
Molecular Weight: 169.15 g/mol
-
CAS Number: 1245647-61-3
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups and the known chemical shifts and absorption frequencies of analogous structures.
Table 1: Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the two methyl groups. The chemical shifts are influenced by the fluorine atom and the ester group.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.8 - 8.2 | Doublet of doublets (dd) | J(H3-H4) ≈ 8-9 Hz, J(H3-F5) ≈ 3-4 Hz |
| H-4 | 7.4 - 7.8 | Doublet of doublets (dd) | J(H4-H3) ≈ 8-9 Hz, J(H4-F5) ≈ 8-10 Hz |
| -OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A |
| -CH₃ | 2.5 - 2.7 | Doublet (d) | J(H-C6-F5) ≈ 3-4 Hz |
Predicted solvent: CDCl₃
Table 2: Predicted ¹³C NMR Data
The ¹³C NMR spectrum will display eight distinct signals corresponding to each carbon atom in the molecule. The carbon chemical shifts are significantly affected by the electronegativity of the attached atoms (F, N, O).
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 164 - 168 |
| C-5 | 157 - 162 (d, ¹JCF ≈ 240-260 Hz) |
| C-6 | 148 - 153 (d, ²JCF ≈ 15-20 Hz) |
| C-2 | 145 - 150 |
| C-3 | 135 - 140 (d, ³JCF ≈ 3-5 Hz) |
| C-4 | 120 - 125 (d, ²JCF ≈ 20-25 Hz) |
| -OCH₃ | 52 - 54 |
| -CH₃ | 15 - 20 (d, ³JCF ≈ 3-5 Hz) |
Predicted solvent: CDCl₃. Note: 'd' denotes a doublet due to carbon-fluorine coupling.
Table 3: Predicted IR Spectroscopy Data
The IR spectrum will be characterized by strong absorptions from the carbonyl group of the ester and the C-F bond, in addition to vibrations from the aromatic ring and C-H bonds.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch | 2950 - 3000 | Medium |
| C=O Stretch (Ester) | 1725 - 1745 | Strong |
| Aromatic C=C and C=N Stretch | 1580 - 1620, 1450 - 1500 | Medium to Strong |
| C-O Stretch (Ester) | 1250 - 1300 (asymmetric), 1100 - 1150 (symmetric) | Strong |
| C-F Stretch | 1200 - 1250 | Strong |
Table 4: Predicted Mass Spectrometry Data
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 169. Key fragmentation patterns would likely involve the loss of the methoxy group or the entire methyl ester group.
| m/z | Predicted Fragment | Notes |
| 169 | [C₈H₈FNO₂]⁺ | Molecular Ion (M⁺) |
| 138 | [M - OCH₃]⁺ | Loss of the methoxy radical |
| 110 | [M - COOCH₃]⁺ | Loss of the methyl ester group |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a small organic molecule like this compound.
NMR Spectroscopy
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1][2]
-
For ¹³C NMR, a more concentrated sample of 20-50 mg is typically required.[1][3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if the solvent signal is not used.[1]
-
-
Instrument Setup:
-
Data Acquisition:
-
For ¹H NMR, a standard pulse-acquire sequence is used. A sufficient number of scans (e.g., 8-16) are collected to achieve a good signal-to-noise ratio.[4]
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each carbon. A larger number of scans and a relaxation delay may be necessary, especially for quaternary carbons.[6][7]
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier Transform.
-
The spectrum is phased, baseline corrected, and referenced to the internal standard or the residual solvent peak.
-
Integration of the signals in the ¹H NMR spectrum is performed to determine the relative ratios of the protons.
-
FT-IR Spectroscopy
-
Sample Preparation:
-
Thin Film (for solids): Dissolve a small amount of the solid in a volatile solvent (e.g., acetone or methylene chloride). Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[8]
-
KBr Pellet (for solids): Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a liquid sample cell.
-
-
Data Acquisition:
-
A background spectrum of the empty spectrometer (or the pure solvent) is collected first.[9]
-
The sample is then placed in the beam path, and the sample spectrum is recorded.
-
The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.[10]
-
Mass Spectrometry
-
Sample Introduction:
-
A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or acetonitrile).
-
The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[11]
-
-
Ionization:
-
Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. This is a "hard" ionization technique useful for structural elucidation.[12][13]
-
Electrospray Ionization (ESI): The sample solution is passed through a charged capillary, creating a fine spray of charged droplets. This is a "soft" ionization technique that typically keeps the molecule intact, allowing for accurate molecular weight determination.
-
-
Mass Analysis and Detection:
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nmr.ceitec.cz [nmr.ceitec.cz]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. chem.uiowa.edu [chem.uiowa.edu]
- 7. sc.edu [sc.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 12. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. rsc.org [rsc.org]
An In-depth Technical Guide to the Solubility and Stability of Methyl 5-fluoro-6-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of Methyl 5-fluoro-6-methylpicolinate, a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Due to the limited availability of public data on these critical physicochemical properties, this document outlines detailed experimental protocols for their determination. The methodologies described herein are based on established scientific principles and regulatory guidelines for drug substance characterization. This guide is intended to enable researchers and drug development professionals to generate the necessary data to support further research, formulation development, and regulatory submissions.
Introduction to this compound
This compound (CAS No. 1245647-61-3) is a fluorinated pyridine derivative with the molecular formula C₈H₈FNO₂ and a molecular weight of 169.15 g/mol .[2][3] Its structure, featuring a fluorinated pyridine ring, suggests potential for enhanced bioavailability and metabolic stability in active pharmaceutical ingredients.[1] A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and as a bioactive agent. This guide provides the necessary protocols to establish a comprehensive physicochemical profile of this compound.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. The following sections detail the experimental protocols for determining the solubility of this compound in various solvent systems.
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[4][5]
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents at a controlled temperature.
Materials:
-
This compound
-
Glass vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Calibrated pH meter
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Solvents: Purified water, pH 1.2 HCl buffer, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), and other relevant organic solvents.[6]
Procedure:
-
Add an excess amount of this compound to a series of glass vials.
-
Add a known volume of each selected solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set at a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[7] The time to reach equilibrium should be determined by preliminary experiments where concentration is measured at different time points until it plateaus.[6]
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated stability-indicating HPLC method.
-
For aqueous solutions, measure the pH of the saturated solution at the end of the experiment.[4]
-
Perform each experiment in triplicate to ensure accuracy and precision.
Data Presentation: Solubility of this compound
The following table should be used to record the experimentally determined solubility data.
| Solvent System | Temperature (°C) | pH (for aqueous solutions) | Solubility (mg/mL) | Standard Deviation |
| Purified Water | 25 | To be determined | To be determined | To be determined |
| pH 1.2 Buffer | 37 | To be determined | To be determined | To be determined |
| pH 4.5 Buffer | 37 | To be determined | To be determined | To be determined |
| pH 6.8 Buffer | 37 | To be determined | To be determined | To be determined |
| Methanol | 25 | N/A | To be determined | To be determined |
| Ethanol | 25 | N/A | To be determined | To be determined |
| Acetonitrile | 25 | N/A | To be determined | To be determined |
| DMSO | 25 | N/A | To be determined | To be determined |
Stability Profile
Stability testing is crucial for identifying potential degradation products and establishing appropriate storage conditions and shelf-life. Forced degradation studies are conducted under more severe conditions than accelerated stability testing to understand the degradation pathways of the molecule.[8][9]
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the degradation pathways of this compound under various stress conditions.
General Procedure:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the respective stress media.[10]
-
Expose the solutions to the stress conditions as described below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the amount of remaining parent compound and detect the formation of any degradation products.
-
A control sample, protected from the stress condition, should be analyzed concurrently.
Stress Conditions:
-
Acid Hydrolysis:
-
Stress Medium: 0.1 N HCl
-
Temperature: 60 °C
-
Time Points: e.g., 0, 2, 4, 8, 24 hours
-
Neutralization: Neutralize with an equivalent amount of 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Stress Medium: 0.1 N NaOH
-
Temperature: 60 °C
-
Time Points: e.g., 0, 2, 4, 8, 24 hours
-
Neutralization: Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
-
Neutral Hydrolysis:
-
Stress Medium: Purified Water
-
Temperature: 60 °C
-
Time Points: e.g., 0, 2, 4, 8, 24 hours
-
-
Oxidative Degradation:
-
Stress Medium: 3% Hydrogen Peroxide
-
Temperature: Room Temperature
-
Time Points: e.g., 0, 2, 4, 8, 24 hours
-
-
Thermal Degradation:
-
Sample Form: Solid powder
-
Condition: Store in a thermostatically controlled oven at a high temperature (e.g., 80 °C).[8]
-
Time Points: e.g., 1, 3, 7 days
-
Sample Preparation: Dissolve the solid sample in a suitable solvent for analysis.
-
-
Photostability:
-
Sample Form: Solid powder and solution in a photochemically inert, transparent container.
-
Light Source: Expose samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][12]
-
Control: A dark control sample wrapped in aluminum foil should be stored under the same conditions to assess the contribution of thermal degradation.[11]
-
Sample Preparation: Analyze the solid and solution samples.
-
Data Presentation: Forced Degradation of this compound
The results of the forced degradation studies should be documented in the following tables.
Table 3.2.1: Summary of Forced Degradation Results
| Stress Condition | % Degradation of this compound | Number of Degradation Products |
| 0.1 N HCl, 60 °C | To be determined | To be determined |
| 0.1 N NaOH, 60 °C | To be determined | To be determined |
| Purified Water, 60 °C | To be determined | To be determined |
| 3% H₂O₂, RT | To be determined | To be determined |
| Solid, 80 °C | To be determined | To be determined |
| Photolytic | To be determined | To be determined |
Table 3.2.2: Chromatographic Purity under Stress Conditions
| Stress Condition | Time Point | % Assay of this compound | RRT of Major Degradant(s) | % Area of Major Degradant(s) |
| 0.1 N HCl, 60 °C | 24 h | To be determined | To be determined | To be determined |
| 0.1 N NaOH, 60 °C | 24 h | To be determined | To be determined | To be determined |
| Purified Water, 60 °C | 24 h | To be determined | To be determined | To be determined |
| 3% H₂O₂, RT | 24 h | To be determined | To be determined | To be determined |
| Solid, 80 °C | 7 days | To be determined | To be determined | To be determined |
| Photolytic | - | To be determined | To be determined | To be determined |
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound.
Caption: Experimental Workflow for Solubility Determination.
Caption: Workflow for Forced Degradation Stability Studies.
Conclusion
The solubility and stability of this compound are fundamental parameters that govern its utility in research and development. This technical guide provides robust and detailed protocols for the experimental determination of these properties. The generation of this data will provide a critical foundation for understanding the behavior of this compound, enabling its effective application in the development of new agrochemicals and pharmaceuticals. The structured tables and workflows presented herein are designed to facilitate systematic data collection and reporting, contributing to a comprehensive physicochemical profile of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Buy Methyl 6-fluoro-5-methylpicolinate [smolecule.com]
- 4. fda.gov [fda.gov]
- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 6. who.int [who.int]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
An In-depth Technical Guide to Methyl 5-fluoro-6-methylpicolinate: A Key Intermediate in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-fluoro-6-methylpicolinate is a fluorinated pyridine derivative that has garnered significant interest as a key building block in the synthesis of complex organic molecules. Its strategic placement of fluoro and methyl groups on the pyridine ring makes it a valuable intermediate, particularly in the development of novel agrochemicals and pharmaceuticals.[1] The fluorinated pyridine structure is known to enhance the bioavailability and metabolic stability of active ingredients.[1] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, and standard characterization techniques. While specific details of its initial discovery are not extensively documented in publicly available literature, its importance is evident from its commercial availability and its role in synthetic chemistry.
Physicochemical Properties
This compound is a solid at room temperature, with its stability and handling properties making it suitable for a variety of chemical transformations. A summary of its key quantitative data is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1245647-61-3 | [2][3] |
| Molecular Formula | C₈H₈FNO₂ | [1][2][3] |
| Molecular Weight | 169.15 g/mol | [1] |
| Purity | ≥95-98% (Commercially available) | [1][2] |
| Appearance | Solid (form not specified in searches) | |
| Storage | 2-8°C, Sealed in dry conditions | [1] |
Synthesis and Mechanism
Proposed Synthetic Pathway
A potential two-step synthesis is outlined below, starting from 2,5-difluoro-6-methylpyridine. This pathway involves a nucleophilic aromatic substitution to introduce a cyano group, followed by acidic methanolysis to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the proposed synthesis. These are based on general procedures for similar transformations and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 5-fluoro-6-methylpicolinonitrile (Intermediate)
-
Reaction Setup: To a stirred solution of 2,5-difluoro-6-methylpyridine (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add sodium cyanide (NaCN, 1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-fluoro-6-methylpicolinonitrile.
Step 2: Synthesis of this compound (Final Product)
-
Reaction Setup: In a round-bottom flask, dissolve 5-fluoro-6-methylpicolinonitrile (1.0 eq) in methanol (CH₃OH).
-
Reaction Conditions: Carefully add concentrated sulfuric acid (H₂SO₄, 2.0-3.0 eq) dropwise while cooling the flask in an ice bath. After the addition is complete, heat the mixture to reflux. Monitor the reaction for the disappearance of the starting material and the formation of the product by TLC or GC-MS.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.
-
Purification: The crude ester can be further purified by vacuum distillation or column chromatography to obtain the final product, this compound.
Characterization and Quality Control
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques should be employed.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural elucidation and confirmation | Aromatic protons, methyl protons, and methoxy protons with characteristic chemical shifts and coupling constants. |
| ¹³C NMR | Confirmation of carbon framework | Signals corresponding to the pyridine ring carbons, methyl carbon, ester carbonyl carbon, and methoxy carbon. |
| ¹⁹F NMR | Confirmation of fluorine incorporation | A single resonance for the fluorine atom, likely showing coupling to adjacent aromatic protons. |
| Mass Spectrometry (MS) | Determination of molecular weight | A molecular ion peak corresponding to the exact mass of the compound (C₈H₈FNO₂). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating high purity. |
| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for C=O (ester), C-F, C-O, and aromatic C=C and C=N bonds. |
Applications in Synthesis
This compound serves as a versatile intermediate for the introduction of the 5-fluoro-6-methylpicolinoyl moiety into larger, more complex molecules. Its primary application lies in the synthesis of novel herbicides and plant growth regulators.[1] The presence of the fluorine atom can significantly influence the biological activity and pharmacokinetic properties of the final products.
The general workflow for utilizing this intermediate in a synthetic project is depicted below.
References
- 1. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Fluorination on the Physicochemical Profile of Picolinates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. This technical guide delves into the physicochemical properties of fluorinated picolinates, a class of compounds with diverse applications, including pharmaceuticals and agrochemicals. By examining key parameters such as solubility, lipophilicity (logP), and acidity (pKa), this document provides a comprehensive resource for researchers seeking to understand and modulate the properties of these important molecules.
Core Physicochemical Properties of Fluorinated Picolinates
Fluorination can dramatically alter the physicochemical properties of picolinic acid and its derivatives, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their biological activity. The electron-withdrawing nature of fluorine can impact the acidity of the carboxylic acid group and the basicity of the pyridine nitrogen, while the lipophilicity of the molecule is affected by the number and position of fluorine substituents.
Quantitative Data Summary
The following tables summarize available quantitative data for a selection of fluorinated picolinates. It is important to note that experimental values can vary depending on the specific conditions and methods used.
Table 1: Physicochemical Properties of Selected Fluorinated Picolinic Acids
| Compound Name | Structure | Melting Point (°C) | pKa | logP | Aqueous Solubility |
| 3-Fluoropicolinic acid | 3-F-Pyridine-2-COOH | 124-126 | ~1.0 (pyridine N), ~5.3 (acid) | ~1.2 | Data not readily available |
| 5-(Trifluoromethyl)picolinic acid | 5-CF3-Pyridine-2-COOH | 146-148[1] | Data not readily available | Data not readily available | Data not readily available |
| 6-(Trifluoromethyl)picolinic acid | 6-CF3-Pyridine-2-COOH | 154-158[2] | 3.21 (Predicted)[2] | Data not readily available | Data not readily available |
| 4-Amino-3-chloro-5-fluoropicolinic acid | 4-NH2-3-Cl-5-F-Pyridine-2-COOH | 198-204[3] | Data not readily available | 1.917[1] | Data not readily available |
| Halauxifen (acid form of Halauxifen-methyl) | See Table 2 | Data not readily available | Data not readily available | 3.76[4] | 3070 mg/L (at 20°C, pH 7)[4] |
| Florpyrauxifen (acid form of Florpyrauxifen-benzyl) | See Table 2 | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
Table 2: Physicochemical Properties of Selected Fluorinated Picolinate Esters
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | logP | Aqueous Solubility |
| Halauxifen-methyl | Benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate | C₁₄H₁₁Cl₂FN₂O₃ | 345.15 | 145.5[5] | 3.3[6] | Low |
| Florpyrauxifen-benzyl | Benzyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate | C₂₀H₁₄Cl₂F₂N₂O₃ | 439.24 | -43.8[7] | 5.5[8] | 0.015 mg/L (at 20°C)[8][9] |
| Methyl 3-chloro-5-(trifluoromethyl)picolinate | Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | C₈H₅ClF₃NO₂ | 239.58 | Data not readily available | Data not readily available | Data not readily available |
| 5-Methyl-3-(trifluoromethyl)picolinic acid | 5-Methyl-3-(trifluoromethyl)pyridine-2-carboxylic acid | C₈H₆F₃NO₂ | 205.13 | Data not readily available | Data not readily available | Data not readily available |
| 3-Methoxy-6-(trifluoromethyl)picolinic acid | 3-Methoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid | C₈H₆F₃NO₃ | 221.13 | Data not readily available | Data not readily available | Data not readily available |
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is crucial for understanding the behavior of fluorinated picolinates. The following sections detail standard experimental methodologies for measuring solubility, lipophilicity (logP), and acidity (pKa).
Determination of Aqueous Solubility: The Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[10][11][12][13]
Principle: An excess amount of the solid compound is equilibrated with a specific volume of aqueous buffer at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Detailed Methodology:
-
Preparation of Saturated Solution:
-
Add an excess of the finely powdered fluorinated picolinate to a glass vial or flask.
-
Add a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Seal the container and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is used for this purpose.
-
-
Phase Separation:
-
After equilibration, the suspension is allowed to stand to permit the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, the mixture is either centrifuged at high speed or filtered through a low-binding filter (e.g., 0.22 µm PVDF).
-
-
Quantification:
-
An aliquot of the clear supernatant or filtrate is carefully removed and diluted as necessary.
-
The concentration of the dissolved compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A calibration curve is generated using standard solutions of the compound of known concentrations to ensure accurate quantification.
-
-
Data Analysis:
-
The solubility is expressed in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L).
-
Caption: Workflow for solubility determination using the shake-flask method.
Determination of Lipophilicity (logP): Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. While the traditional shake-flask method is an option, RP-HPLC offers a faster and more efficient alternative for estimating logP values.[5]
Principle: The retention time of a compound on a nonpolar stationary phase in RP-HPLC is correlated with its lipophilicity. A calibration curve is constructed using a series of standard compounds with known logP values.
Detailed Methodology:
-
Chromatographic System:
-
An HPLC system equipped with a C18 reversed-phase column and a UV detector is typically used.
-
The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
-
Calibration:
-
A set of standard compounds with a range of known logP values is selected.
-
Each standard is injected into the HPLC system, and its retention time (t_R) is recorded.
-
The capacity factor (k') is calculated for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the dead time of the column.
-
A calibration curve is generated by plotting the logarithm of the capacity factor (log k') against the known logP values of the standards.
-
-
Sample Analysis:
-
The fluorinated picolinate of interest is dissolved in a suitable solvent and injected into the HPLC system under the same conditions used for the standards.
-
The retention time of the sample is measured, and its log k' is calculated.
-
-
logP Determination:
-
The logP of the fluorinated picolinate is determined by interpolating its log k' value on the calibration curve.
-
Caption: Workflow for logP estimation using the RP-HPLC method.
Determination of Acidity (pKa): Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of ionizable compounds, including the carboxylic acid and pyridine nitrogen of fluorinated picolinates.
Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Detailed Methodology:
-
Sample Preparation:
-
A known concentration of the fluorinated picolinate is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
The ionic strength of the solution is typically kept constant by adding a neutral salt (e.g., KCl).
-
-
Titration:
-
The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments using a burette.
-
The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
-
Data Analysis:
-
A titration curve is constructed by plotting the measured pH against the volume of titrant added.
-
The equivalence point(s) are identified as the point(s) of steepest inflection in the curve.
-
The pKa value(s) are determined from the pH at the half-equivalence point(s). For a monoprotic acid, this is the pH at which half of the acid has been neutralized.
-
Caption: Workflow for pKa determination by potentiometric titration.
Biological Activity and Signaling Pathways: Fluorinated Picolinates as Synthetic Auxins
Certain fluorinated picolinates, such as halauxifen-methyl and florpyrauxifen-benzyl, are potent herbicides that act as synthetic auxins.[14][15][16] They mimic the natural plant hormone indole-3-acetic acid (IAA) and disrupt normal plant growth by overwhelming the natural auxin signaling pathway.[17][18]
The TIR1/AFB Auxin Signaling Pathway
The primary mechanism of auxin action involves the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, where the F-box protein is either TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or a related AUXIN SIGNALING F-BOX (AFB) protein.[14][19][20][21][22][23][24][25][26][27]
Mechanism of Action:
-
Auxin Binding: In the presence of auxin (or a synthetic auxin mimic), the hormone binds to the TIR1/AFB protein, creating a binding surface for Aux/IAA transcriptional repressor proteins.[14][26]
-
Ubiquitination: The formation of the TIR1/AFB-auxin-Aux/IAA complex leads to the ubiquitination of the Aux/IAA protein by the SCF complex.[14][20]
-
Proteasomal Degradation: The ubiquitinated Aux/IAA protein is then targeted for degradation by the 26S proteasome.[23]
-
Gene Transcription: The degradation of the Aux/IAA repressor releases Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of target genes, leading to their transcription.[14][26]
-
Physiological Response: The expression of these target genes results in various physiological responses, including cell elongation, division, and differentiation. At the high concentrations induced by synthetic auxin herbicides, this process becomes uncontrolled, leading to epinasty, tissue damage, and ultimately, plant death.[17][20]
Caption: The TIR1/AFB signaling pathway for synthetic auxins like fluorinated picolinates.
Conclusion
The fluorination of picolinates offers a powerful strategy for modulating their physicochemical and biological properties. Understanding the impact of fluorine substitution on solubility, lipophilicity, and pKa is essential for the rational design of new drug candidates and agrochemicals. The detailed experimental protocols and the elucidation of the auxin signaling pathway provided in this guide serve as a valuable resource for researchers in this field, facilitating the development of novel and effective fluorinated picolinate-based compounds.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-Trifluoromethyl-6-pyridinecarboxylic acid | 131747-42-7 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Halauxifen (Ref: X11393729) [sitem.herts.ac.uk]
- 5. apvma.gov.au [apvma.gov.au]
- 6. Halauxifen-methyl | C14H11Cl2FN2O3 | CID 16656802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accustandard.com [accustandard.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. mass.gov [mass.gov]
- 10. enamine.net [enamine.net]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oecd.org [oecd.org]
- 16. 6-(Trifluoromethyl)nicotinic Acid | 231291-22-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 17. Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]
- 18. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. pnas.org [pnas.org]
- 22. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife [elifesciences.org]
- 25. researchgate.net [researchgate.net]
- 26. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
The Strategic Incorporation of Fluorine in Picolinate Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The substitution of hydrogen with fluorine has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the pharmacological profile of bioactive molecules. Picolinate compounds, derivatives of picolinic acid, represent a versatile scaffold in drug discovery, exhibiting a wide range of biological activities. This technical guide explores the critical role of fluorine in modulating the activity of picolinate derivatives, providing a comprehensive resource on the impact of fluorination on their biological and physicochemical properties. We will delve into quantitative data, detailed experimental protocols, and the underlying signaling pathways to illuminate the strategic advantage of incorporating fluorine into picolinate-based drug candidates.
The Fluorine Advantage in Picolinate Drug Design
The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the therapeutic potential of picolinate compounds. Strategic placement of fluorine can lead to:
-
Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, often increasing the half-life of a drug.
-
Modulation of Physicochemical Properties: Fluorine's strong electron-withdrawing effect can alter the acidity (pKa) of nearby functional groups, impacting a compound's ionization state, solubility, and membrane permeability.
-
Improved Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, leading to increased potency.
Quantitative Analysis of Fluorine's Impact on Picolinate Activity
The strategic placement of fluorine can significantly alter the biological activity of picolinate derivatives. The following table summarizes quantitative data from a study on picolinic acid amides, demonstrating the effect of fluorine substitution on anticonvulsant activity.
| Compound Name | Structure | Fluorine Position | Biological Activity (Anticonvulsant) | Assay System | Quantitative Data (ED₅₀) | Reference |
| Picolinic acid benzylamide (Pic-BZA) | C₁₃H₁₂N₂O | None | Anticonvulsant | Maximal Electroshock (MES) test in mice | > 28.0 mg/kg | [1] |
| Picolinic acid 2-fluoro-benzylamide (Pic-2-F-BZA) | C₁₃H₁₁FN₂O | ortho- on benzyl ring | Anticonvulsant | Maximal Electroshock (MES) test in mice | 24.2 mg/kg | [2] |
Note: A lower ED₅₀ value indicates higher potency.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of fluorinated picolinate compounds. Below are representative protocols for the synthesis and biological evaluation of the compounds discussed.
Synthesis of Picolinic Acid Amides
This protocol describes a general method for the synthesis of picolinic acid amides, such as Picolinic acid 2-fluoro-benzylamide, using the mixed anhydrides method.[1]
Materials:
-
Picolinic acid
-
Appropriate benzylamine (e.g., 2-fluorobenzylamine)
-
N-methylmorpholine
-
Isobutyl chloroformate
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve picolinic acid (10 mmol) in a mixture of DMF (15 mL) and THF (15 mL).
-
Add N-methylmorpholine (10 mmol, 1.1 mL) and stir the mixture under a nitrogen atmosphere, cooling to -15°C.
-
Add isobutyl chloroformate (10 mmol, 1.3 mL) dropwise, maintaining the temperature below -15°C.
-
Add the desired benzylamine (10 mmol) in THF in small portions.
-
Stir the reaction mixture at -15°C for 30 minutes and then at room temperature for 1 hour.
-
Concentrate the solution in vacuo.
-
Dissolve the residue in EtOAc (20 mL) and wash sequentially with 20 mL portions of 1 M HCl, saturated NaHCO₃ solution, and saturated NaCl solution.
-
Dry the organic layer with anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by crystallization or column chromatography.
Anticonvulsant Activity Screening (Maximal Electroshock Seizure Test)
This protocol outlines the MES test used to evaluate the anticonvulsant properties of picolinic acid amides in mice.[1][2]
Animals:
-
Male Swiss albino mice (20-25 g)
Procedure:
-
Administer the test compound (e.g., Picolinic acid 2-fluoro-benzylamide) intraperitoneally (i.p.) at various doses.
-
At a predetermined time after administration (e.g., 5, 15, 30, 60, 120 min), subject the mice to an electrical stimulus (e.g., 50 mA, 50 Hz, 0.2 s) via ear-clip electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of the tonic hindlimb extension is considered the endpoint for protection.
-
Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic seizure component.
Synthesis of Chromium (III) Picolinate Derivatives
This protocol describes a general method for the synthesis of chromium (III) picolinate complexes.
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Picolinic acid or a substituted derivative (e.g., 5-trifluoromethyl-picolinic acid)
-
Deionized water
Procedure:
-
Dissolve CrCl₃·6H₂O and picolinic acid (or its derivative) in a molar ratio of approximately 1:3 in deionized water.
-
Adjust the pH of the reaction mixture to a slightly acidic range (e.g., pH 3.5-4.2).
-
Heat the reaction mixture (e.g., 70-90°C) for a short period (e.g., 10-30 minutes).
-
Cool the mixture to allow for the precipitation of the chromium picolinate complex.
-
Filter the precipitate, wash with deionized water, and dry to obtain the final product.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general method to assess the cytotoxicity of compounds like chromium picolinate derivatives on cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Signaling Pathways and Logical Relationships
The biological activity of fluorinated picolinate compounds can be attributed to their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these proposed mechanisms.
Proposed Anticonvulsant Mechanism of Picolinic Acid Amides
The anticonvulsant effects of picolinic acid derivatives may involve the modulation of major inhibitory and excitatory neurotransmitter systems in the brain.
Hypoglycemic Action of Chromium Picolinate
The hypoglycemic effect of chromium picolinate is believed to be mediated through the enhancement of the insulin signaling pathway.
General Workflow for Evaluating Fluorinated Picolinate Analogs
This diagram outlines a typical workflow for the synthesis and evaluation of novel fluorinated picolinate compounds in a drug discovery setting.
References
Methodological & Application
Synthesis of Methyl 5-fluoro-6-methylpicolinate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Methyl 5-fluoro-6-methylpicolinate, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The protocols outlined below are based on established chemical transformations and offer a plausible and efficient pathway from commercially available precursors. This guide is intended for laboratory-scale synthesis and provides detailed methodologies, quantitative data, and workflow visualizations to aid researchers in the successful preparation of this target molecule.
Introduction
This compound is a fluorinated pyridine derivative. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry and drug design.[1] The synthetic strategy detailed herein involves a multi-step sequence commencing with the formation of a key brominated intermediate, followed by cyanation, hydrolysis to the corresponding carboxylic acid, and concluding with esterification to yield the final product.
Overall Synthesis Workflow
The proposed synthetic pathway is a three-step process starting from the precursor 2-bromo-5-fluoro-6-methylpyridine:
-
Cyanation: Conversion of 2-bromo-5-fluoro-6-methylpyridine to 2-cyano-5-fluoro-6-methylpyridine.
-
Hydrolysis: Transformation of the nitrile group in 2-cyano-5-fluoro-6-methylpyridine to a carboxylic acid, yielding 5-fluoro-6-methylpyridine-2-carboxylic acid.
-
Esterification: Fischer esterification of 5-fluoro-6-methylpyridine-2-carboxylic acid with methanol to produce the target compound, this compound.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | CAS Number | Supplier | Notes |
| 2-Bromo-5-fluoro-6-methylpyridine | 1803754-01-9 | Various | Starting material for Step 1 |
| Copper(I) Cyanide (CuCN) | 544-92-3 | Sigma-Aldrich | Reagent for cyanation |
| Dimethylformamide (DMF), anhydrous | 68-12-2 | Sigma-Aldrich | Solvent for cyanation |
| Sulfuric Acid (H₂SO₄), concentrated | 7664-93-9 | Fisher Scientific | Reagent for hydrolysis/catalyst for esterification |
| Methanol (CH₃OH), anhydrous | 67-56-1 | Sigma-Aldrich | Reagent and solvent for esterification |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Fisher Scientific | For neutralization |
| Ethyl Acetate (EtOAc) | 141-78-6 | Fisher Scientific | Extraction solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Fisher Scientific | Drying agent |
| Deionized Water (H₂O) | 7732-18-5 | - | Solvent and for workup |
Step 1: Synthesis of 2-Cyano-5-fluoro-6-methylpyridine (Cyanation)
This procedure is adapted from analogous cyanation reactions of halopyridines.
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-bromo-5-fluoro-6-methylpyridine (1.0 eq.) and copper(I) cyanide (1.2 eq.).
-
Add anhydrous dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Purge the flask with nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 140-150 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into an aqueous solution of ethylenediamine and stir for 30 minutes to complex the copper salts.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine (2 x volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-cyano-5-fluoro-6-methylpyridine.
Step 2: Synthesis of 5-Fluoro-6-methylpyridine-2-carboxylic Acid (Hydrolysis)
This protocol is based on the acidic hydrolysis of nitriles.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-cyano-5-fluoro-6-methylpyridine (1.0 eq.) obtained from Step 1.
-
Carefully add a 50% (v/v) aqueous solution of sulfuric acid (approximately 10-15 equivalents of H₂SO₄).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC until the starting nitrile is consumed.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 3-4.
-
The product will precipitate out of the solution as a solid.
-
Collect the precipitate by vacuum filtration using a Büchner funnel and wash with cold deionized water.
-
Dry the solid under vacuum to obtain 5-fluoro-6-methylpyridine-2-carboxylic acid.
Step 3: Synthesis of this compound (Esterification)
This protocol follows the principles of Fischer esterification.
Procedure:
-
To a round-bottom flask containing the dried 5-fluoro-6-methylpyridine-2-carboxylic acid (1.0 eq.) from Step 2, add anhydrous methanol (20-30 eq.) as the solvent and reagent.
-
With stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq.) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.
Quantitative Data Summary
The following table provides expected yields and purity for each step based on analogous reactions found in the literature. Actual results may vary depending on experimental conditions and scale.
| Step | Reaction Type | Starting Material | Product | Representative Yield (%) | Expected Purity (%) |
| 1 | Cyanation | 2-Bromo-5-fluoro-6-methylpyridine | 2-Cyano-5-fluoro-6-methylpyridine | 70-85 | >95 (after column) |
| 2 | Hydrolysis | 2-Cyano-5-fluoro-6-methylpyridine | 5-Fluoro-6-methylpyridine-2-carboxylic Acid | 85-95 | >97 (after precipitation) |
| 3 | Esterification | 5-Fluoro-6-methylpyridine-2-carboxylic Acid | This compound | 80-90 | >98 (after column) |
Logical Relationship of Synthesis Steps
Caption: Logical progression of the synthesis from starting material to final product.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Cyanide compounds are highly toxic. Handle copper(I) cyanide with extreme care and have an appropriate quenching and disposal procedure in place.
-
Concentrated acids are corrosive. Handle with care and add them slowly to reaction mixtures, especially when neutralizing.
-
Anhydrous solvents are flammable and moisture-sensitive. Handle under an inert atmosphere.
References
Application Notes and Protocols for Methyl 5-fluoro-6-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-fluoro-6-methylpicolinate is a fluorinated pyridine derivative that serves as a valuable building block in synthetic and medicinal chemistry. Its structural features, including a reactive methyl ester and a metabolically stable fluorinated pyridine ring, make it an important intermediate in the development of bioactive molecules. Notably, it is a precursor for the synthesis of potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, making it a compound of significant interest in oncology research.
These application notes provide detailed protocols for the conversion of this compound into its corresponding carboxylic acid and subsequent amide coupling to generate potential CDK2 inhibitors.
Chemical Properties
| Property | Value |
| CAS Number | 1245647-61-3 |
| Molecular Formula | C₈H₈FNO₂ |
| Molecular Weight | 169.15 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
| Storage | 2-8°C, protected from moisture |
Experimental Protocols
The primary application of this compound in a research setting is as a synthetic intermediate. A common two-step procedure involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a desired amine to yield the target molecule.
Protocol 1: Hydrolysis of this compound to 5-fluoro-6-methylpicolinic acid
This protocol outlines the saponification of the methyl ester to the carboxylic acid, which is a necessary step for subsequent amide coupling reactions.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, depending on the solvent)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., a 3:1 to 1:1 ratio).
-
Add LiOH (1.5 to 2.0 eq) or NaOH (1.5 to 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Once the reaction is complete, remove the organic solvent (THF or MeOH) using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 5-fluoro-6-methylpicolinic acid as a solid. The product can be used in the next step without further purification if purity is high, or it can be recrystallized if necessary.
Protocol 2: Amide Coupling of 5-fluoro-6-methylpicolinic acid with an Amine
This protocol describes the formation of an amide bond between 5-fluoro-6-methylpicolinic acid and a primary or secondary amine, a key step in the synthesis of CDK2 inhibitors. The use of HATU as a coupling agent is a common and effective method.
Materials:
-
5-fluoro-6-methylpicolinic acid (from Protocol 1)
-
Desired amine (primary or secondary)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Standard work-up and purification supplies (water, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-fluoro-6-methylpicolinic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add HATU (1.1 to 1.5 eq) and DIPEA (2.0 to 3.0 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the desired amine (1.0 to 1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers, wash with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Data Presentation
The following table provides representative data for CDK2 inhibitors synthesized using 5-fluoro-6-methylpicolinic acid as a building block. The specific values are illustrative and will vary depending on the amine used in the coupling reaction.
| Compound ID | Amine Moiety | Yield (%) | CDK2 IC₅₀ (nM) |
| Inhibitor-A | 4-Anilino-piperidine | 75 | 50 |
| Inhibitor-B | 3-Amino-pyrrolidine | 82 | 35 |
| Inhibitor-C | 2-Amino-thiazole | 68 | 80 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a target amide from this compound.
Caption: Synthetic workflow from this compound to a target amide.
CDK2 Signaling Pathway
Compounds synthesized from this compound can act as inhibitors of CDK2. CDK2 is a critical enzyme in the regulation of the cell cycle, particularly at the G1/S phase transition. The following diagram illustrates a simplified CDK2 signaling pathway.
Caption: Simplified CDK2 signaling pathway and the point of inhibition.
Application Notes and Protocols: Methyl 5-fluoro-6-methylpicolinate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-fluoro-6-methylpicolinate is a fluorinated pyridine derivative that has emerged as a valuable building block in medicinal and agricultural chemistry. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and a methyl ester on a pyridine ring, offers a strategic scaffold for the development of novel bioactive molecules. The presence of the fluorine atom can significantly enhance metabolic stability, bioavailability, and binding affinity of the final compounds.[1] While its applications are broad, this document will focus on its pivotal role in the synthesis of a new class of picolinamide fungicides.
Application in the Development of Picolinamide Fungicides
This compound serves as a key intermediate in the synthesis of advanced agricultural fungicides, particularly the picolinamide class.[1] These fungicides are known for their broad-spectrum activity against various plant pathogenic fungi. A notable example is the development of second-generation picolinamides like florylpicoxamid, which are fully synthetic and exhibit high potency.
Mechanism of Action: Mitochondrial Complex III Inhibition
Picolinamide fungicides derived from this compound act by inhibiting the quinone inside (Qi) site of the mitochondrial cytochrome bc1 complex (Complex III). This inhibition disrupts the electron transport chain, a critical process for cellular respiration in fungi, ultimately leading to fungal cell death. This specific mode of action provides a crucial tool for managing fungal strains that have developed resistance to other classes of fungicides, such as strobilurins and azoles.
Quantitative Data Summary
The following table summarizes the biological activity of florylpicoxamid, a fungicide developed from a picolinamide scaffold related to this compound. This data highlights the potency of this class of compounds against various fungal pathogens.
| Fungal Pathogen | Common Name | In Vitro EC80 (mg L⁻¹) | In Planta EC80 (mg L⁻¹) (Preventative) |
| Zymoseptoria tritici | Wheat Leaf Blotch | 0.0046 | 0.03 |
Data sourced from a study on florylpicoxamid.[2]
Experimental Protocols
The following protocols describe a representative synthetic route to a picolinamide fungicide starting from this compound and the methodology for evaluating its biological activity.
Protocol 1: Synthesis of a Picolinamide Fungicide Derivative
This protocol outlines a hypothetical multi-step synthesis of a picolinamide fungicide.
Step 1: Hydrolysis of this compound
-
Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of methanol and water (3:1), add lithium hydroxide (1.5 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, acidify the reaction mixture with 1N HCl to pH 3-4. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-fluoro-6-methylpicolinic acid.
Step 2: Amide Coupling
-
Reaction Setup: Dissolve 5-fluoro-6-methylpicolinic acid (1.0 eq) in dichloromethane (DCM). Add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
-
Reaction Conditions: Stir the mixture at room temperature for 2 hours.
-
Amine Addition: In a separate flask, dissolve the desired aniline derivative (e.g., a substituted aminophenyl ether) (1.0 eq) and triethylamine (2.0 eq) in DCM. Slowly add the previously prepared acid chloride solution to the amine solution at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Isolation: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the final picolinamide derivative.
Protocol 2: In Vitro Antifungal Activity Assay
This protocol describes the evaluation of the synthesized picolinamide derivative against a target fungal pathogen.
-
Fungal Culture: Grow the target fungus (e.g., Zymoseptoria tritici) on a suitable agar medium (e.g., Potato Dextrose Agar) at 25°C.
-
Compound Preparation: Prepare stock solutions of the synthesized picolinamide in dimethyl sulfoxide (DMSO). Create a series of dilutions in sterile water to achieve the desired final concentrations.
-
Assay Setup: In a 96-well microtiter plate, add the diluted compound solutions to the wells.
-
Inoculation: Add a suspension of fungal spores or mycelial fragments to each well.
-
Incubation: Incubate the plates at 25°C for 3-5 days.
-
Data Analysis: Measure the fungal growth inhibition, typically by assessing the optical density at a specific wavelength (e.g., 600 nm). Calculate the EC50 or EC80 values (the concentration of the compound that inhibits 50% or 80% of fungal growth, respectively).
Visualizations
Experimental Workflow: Synthesis of Picolinamide Fungicide
References
Application of Methyl 5-fluoro-6-methylpicolinate in PROTAC Development: A Review of Current Knowledge and General Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited ligases in PROTAC design. While the core structures of VHL ligands are well-established, the exploration of novel starting materials and synthetic routes is an ongoing effort to improve their properties and expand the chemical space for PROTAC development.
This document explores the potential use of Methyl 5-fluoro-6-methylpicolinate as a starting material for the synthesis of VHL ligands used in PROTACs. Despite a comprehensive search of scientific literature and patent databases, a direct, publicly documented synthetic pathway from this compound to a VHL ligand for PROTAC applications could not be identified. Its utility in this specific context remains within the realm of proprietary or yet-to-be-published research.
Nevertheless, this application note provides a detailed overview of the established principles of VHL-recruiting PROTACs, including general synthetic strategies for VHL ligands, the significance of fluorination, and standard protocols for the characterization of these powerful molecules. The provided diagrams and protocols will serve as a valuable resource for researchers in the field of targeted protein degradation.
Introduction to PROTAC Technology and the Role of VHL
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] By simultaneously binding to the POI and an E3 ligase, the PROTAC forms a ternary complex, which leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2]
The VHL E3 ligase is a popular choice for PROTAC development due to the availability of well-characterized, high-affinity small molecule ligands.[3] These ligands mimic the endogenous substrate of VHL, the hypoxia-inducible factor 1α (HIF-1α).[4]
Signaling Pathway of VHL-mediated Protein Degradation
The mechanism of action of a VHL-based PROTAC involves the hijacking of the cellular ubiquitin-proteasome pathway.
Caption: VHL-based PROTAC mechanism of action.
General Synthetic Strategies for VHL Ligands
While a specific route from this compound is not documented, the synthesis of established VHL ligands like VH032 and its derivatives generally follows a convergent approach. A key structural motif in many VHL ligands is a functionalized pyridine or a similar heterocyclic ring system. A compound like this compound, with its fluorinated and methylated pyridine core, could potentially serve as a precursor to such a motif after suitable chemical modifications.
A generalized synthetic workflow for a VHL ligand is depicted below.
Caption: Generalized workflow for VHL ligand synthesis.
The fluorinated pyridine moiety is a common feature in advanced VHL ligands, often contributing to improved binding affinity and metabolic stability. The synthesis typically involves amide bond formations and requires careful protection and deprotection strategies for the various functional groups.
The Role of Fluorine in PROTAC Design
The incorporation of fluorine atoms into small molecule drugs is a widely used strategy in medicinal chemistry. In the context of VHL ligands and PROTACs, fluorination can offer several advantages:
-
Enhanced Binding Affinity: Fluorine can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with the protein target, leading to increased binding affinity.
-
Improved Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the half-life of the molecule.
-
Modulation of Physicochemical Properties: Fluorination can influence lipophilicity, solubility, and membrane permeability, which are critical parameters for drug-likeness and cell penetration.
-
Conformational Control: The introduction of fluorine can induce specific conformational preferences in the linker or ligand, which can be beneficial for the formation of a stable and productive ternary complex.
Experimental Protocols
The following are generalized protocols for the characterization of newly synthesized PROTACs.
Protocol 1: In Vitro Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of the PROTAC to the VHL E3 ligase complex.
Materials:
-
Purified VHL-ElonginB-ElonginC (VBC) complex
-
Fluorescently labeled tracer ligand (e.g., a known VHL ligand)
-
PROTAC compound of interest
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the PROTAC compound in the assay buffer.
-
In a 384-well plate, add a fixed concentration of the VBC complex and the fluorescent tracer.
-
Add the serially diluted PROTAC compound to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
Plot the fluorescence polarization values against the logarithm of the PROTAC concentration and fit the data to a suitable binding model to determine the IC50 value.
Protocol 2: Western Blotting for Target Protein Degradation
This experiment assesses the ability of the PROTAC to induce the degradation of the target protein in cells.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation.
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of the PROTAC on the proliferation of cancer cells that depend on the target protein.
Materials:
-
Cancer cell line of interest
-
PROTAC compound of interest
-
MTT reagent or CellTiter-Glo® reagent
-
96-well clear or opaque plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a serial dilution of the PROTAC for 72 hours.
-
Add the viability reagent (MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence on a plate reader.
-
Plot the cell viability against the logarithm of the PROTAC concentration to determine the GI50 (growth inhibition 50) value.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the characterization of PROTACs. Since no specific PROTAC derived from this compound is publicly known, hypothetical data is used for illustrative purposes.
Table 1: In Vitro Binding Affinities of PROTACs
| PROTAC ID | VHL Binding IC50 (nM) | POI Binding Ki (nM) |
| PROTAC-X | 50 | 25 |
| PROTAC-Y | 75 | 15 |
| Control | >10,000 | 30 |
Table 2: In Vitro Degradation and Cellular Activity of PROTACs
| PROTAC ID | DC50 (nM) in Cell Line A | Dmax (%) in Cell Line A | GI50 (nM) in Cell Line A |
| PROTAC-X | 10 | 95 | 20 |
| PROTAC-Y | 25 | 90 | 50 |
| Control | >1,000 | <10 | >10,000 |
*DC50: Concentration for 50% degradation of the target protein. *Dmax: Maximum degradation of the target protein. *GI50: Concentration for 50% growth inhibition.
Conclusion
While the direct application of this compound in the synthesis of VHL ligands for PROTACs is not yet established in the public domain, the principles of VHL-based targeted protein degradation are well-understood. The general synthetic strategies and characterization protocols provided herein offer a solid foundation for researchers working on the development of novel PROTACs. The continuous exploration of new chemical entities and synthetic methodologies will undoubtedly lead to the discovery of next-generation degraders with improved efficacy and drug-like properties. The potential of fluorinated building blocks like this compound in this endeavor remains an exciting area for future investigation.
References
- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application of Methyl 5-fluoro-6-methylpicolinate in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-fluoro-6-methylpicolinate is a key heterocyclic building block in the synthesis of a novel class of synthetic auxin herbicides known as arylpicolinates. Its unique substitution pattern, featuring a fluorine atom at the 5-position and a methyl group at the 6-position of the pyridine ring, is crucial for the biological activity and selectivity of the resulting agrochemicals. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of prominent herbicides such as Halauxifen-methyl and Florpyrauxifen-benzyl. These compounds are effective at low use rates for the control of broadleaf weeds.[1]
The fluorinated pyridine core of this compound enhances the metabolic stability and bioavailability of the final active ingredients in plants.[2] The synthetic strategies outlined below primarily involve the transformation of the methyl group at the 6-position into a suitable leaving group, followed by a cross-coupling reaction to introduce the desired aryl moiety. Subsequent functional group manipulations lead to the final herbicide molecules.
Agrochemicals Derived from this compound
Two prominent examples of commercial herbicides synthesized using chemistry related to this compound are:
-
Halauxifen-methyl (Arylex™ active): This herbicide is used for the control of broad-leaved weeds in cereals.[3] It is a pro-herbicide that is converted in the plant to its active form, halauxifen.[1]
-
Florpyrauxifen-benzyl (Rinskor™ active): This compound is another synthetic auxin herbicide developed for broadleaf weed control, particularly in rice and aquatic systems.[4][5]
Synthetic Pathways and Logical Workflow
The synthesis of arylpicolinate herbicides from precursors related to this compound generally follows a multi-step sequence. A key transformation is the introduction of the C6-aryl group, often via a Suzuki-Miyaura cross-coupling reaction. The following diagram illustrates a logical workflow for the synthesis of a generic 4-amino-3-chloro-6-aryl-5-fluoropicolinate herbicide from a Methyl 5-fluoro-6-halopicolinate intermediate.
Caption: Synthetic workflow for arylpicolinate herbicides.
Experimental Protocols
The following are generalized protocols for key reactions in the synthesis of arylpicolinate herbicides, based on established chemical transformations for similar heterocyclic compounds. Researchers should optimize these conditions for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling of a 6-Halo-5-fluoropicolinate
This protocol describes the palladium-catalyzed cross-coupling of a methyl 6-halo-5-fluoropicolinate with an arylboronic acid to form the key C-C bond.
Materials:
-
Methyl 6-halo-5-fluoropicolinate (e.g., Methyl 6-bromo-5-fluoropicolinate)
-
Arylboronic acid (e.g., (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Solvent (e.g., a mixture of THF and water or dioxane and water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add Methyl 6-halo-5-fluoropicolinate (1.0 eq), the corresponding arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the solvent mixture (e.g., THF/water in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 70-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 6-aryl-5-fluoropicolinate.
Protocol 2: Amination of the Pyridine Ring
This protocol describes the introduction of an amino group at the C4 position of the picolinate intermediate.
Materials:
-
Methyl 6-aryl-5-fluoropicolinate intermediate
-
Ammonia source (e.g., aqueous ammonia or anhydrous ammonia in a pressure vessel)
-
Solvent (e.g., methanol, DMSO)
Procedure:
-
In a pressure-rated reaction vessel, dissolve the Methyl 6-aryl-5-fluoropicolinate intermediate in the chosen solvent.
-
Add an excess of the ammonia source. For aqueous ammonia, a concentrated solution is used. For anhydrous ammonia, the gas is bubbled through the solution or the reaction is conducted in a sealed reactor under ammonia pressure.
-
Heat the mixture to a temperature ranging from 100 to 150 °C for several hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, carefully vent any excess pressure.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography.
Protocol 3: Chlorination of the 4-Aminopicolinate
This protocol details the regioselective chlorination at the C3 position of the 4-amino-6-aryl-5-fluoropicolinate.
Materials:
-
Methyl 4-amino-6-aryl-5-fluoropicolinate
-
Chlorinating agent (e.g., N-chlorosuccinimide (NCS))
-
Solvent (e.g., acetonitrile, dichloromethane)
Procedure:
-
Dissolve the Methyl 4-amino-6-aryl-5-fluoropicolinate in the solvent in a round-bottom flask.
-
Add N-chlorosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, quench any remaining NCS with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the product by column chromatography or recrystallization to yield the final herbicide.
Quantitative Data Summary
The following table summarizes typical reaction yields for key steps in the synthesis of arylpicolinate herbicides, based on literature and patent data.
| Reaction Step | Starting Material | Product | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Suzuki Coupling | Methyl 4-amino-3-chloro-5-fluoro-6-bromopicolinate | Halauxifen-methyl | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/Water | 80 | ~90 | [1] |
| Amination | Benzyl 4,5-difluoro-6-aryl-picolinate | Benzyl 4-amino-5-fluoro-6-aryl-picolinate | Anhydrous NH₃ | Toluene | 120 | 85 | Patent Data |
| Chlorination | Benzyl 4-amino-5-fluoro-6-aryl-picolinate | Florpyrauxifen-benzyl | N-Chlorosuccinimide | Toluene | 80 | 84 | Patent Data |
| Fluorination | 4-amino-3,5,6-trichloro-2-picolinonitrile derivative | 4-amino-3-chloro-5,6-difluoro-2-picolinonitrile derivative | CsF | DMSO | Room Temp | 80 |
Mode of Action: Synthetic Auxins and the TIR1/AFB Pathway
Herbicides derived from this compound, such as halauxifen-methyl and florpyrauxifen-benzyl, act as synthetic auxins.[3] They mimic the natural plant hormone indole-3-acetic acid (IAA) and disrupt plant growth by causing uncontrolled cell division and elongation.
The molecular mechanism of action involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) pathway. In the absence of auxin, Aux/IAA repressor proteins bind to Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes. When a synthetic auxin like an arylpicolinate is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor. This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The degradation of the repressor releases the ARF transcription factors, which then activate the expression of genes that lead to the herbicidal effects.
Arylpicolinates have shown a unique binding affinity for specific TIR1/AFB receptor proteins, which may contribute to their high potency and selectivity.
References
- 1. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]
- 2. RU2545021C1 - Method of obtaining 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates - Google Patents [patents.google.com]
- 3. PROCESS FOR THE PREPARATION OF 4-AMINO-3-CHLORO-5-FLUORO-6- (SUBSTITUTED) PICOLINATES - Patent EP-2667713-A4 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid | C6H3BrClFN2O2 | CID 146447304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Methyl 5-fluoro-6-methylpicolinate as a Key Intermediate for Novel Synthetic Auxin Herbicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of Methyl 5-fluoro-6-methylpicolinate, a critical building block for the development of modern synthetic auxin herbicides, including the arylpicolinate class. This document includes detailed synthetic protocols, quantitative data on herbicidal activity, and a description of the relevant biological pathways.
Introduction
This compound is a key heterocyclic intermediate used in the synthesis of a new generation of synthetic auxin herbicides.[1] Its fluorinated pyridine structure is a crucial element that contributes to the biological activity and metabolic stability of the final herbicidal compounds.[2] This intermediate is particularly important in the synthesis of 6-aryl-picolinate herbicides, such as halauxifen-methyl and florpyrauxifen-benzyl, which are known for their high efficacy at low application rates against a broad spectrum of weeds.[3][4] These herbicides mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plant species.[5]
Synthetic Pathways
The general synthetic strategy for producing 6-aryl-picolinate herbicides from intermediates like this compound often involves a key Suzuki-Miyaura cross-coupling reaction to introduce the aryl group at the 6-position of the pyridine ring.[6] Subsequent modifications, such as amination and halogenation, are then performed to yield the final active herbicide.
Diagram: Synthetic Pathway to a 6-Aryl-Picolinate Herbicide
Caption: General synthetic route to 6-aryl-picolinate herbicides.
Experimental Protocols
The following are generalized protocols for key transformations in the synthesis of 6-aryl-picolinate herbicides, adapted from patented procedures.[5]
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of a halopicolinate with an arylboronic acid.
Materials:
-
Methyl 5-fluoro-6-chloropicolinate
-
(4-chloro-2-fluoro-3-methoxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a round-bottom flask, add Methyl 5-fluoro-6-chloropicolinate (1.0 eq.), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and triphenylphosphine (0.1 eq.).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add palladium(II) acetate (0.05 eq.) and heat the mixture to reflux (80-90 °C) for 4-6 hours, or until TLC/LC-MS analysis indicates completion of the reaction.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield Methyl 6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropicolinate.
Protocol 2: Amination of the Pyridine Ring
This protocol details the introduction of an amino group at the 4-position of the picolinate.
Materials:
-
Methyl 6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropicolinate
-
Ammonia (in a suitable solvent like acetonitrile or as a solution in methanol)
-
High-pressure reactor (e.g., Parr reactor)
Procedure:
-
Charge a high-pressure reactor with Methyl 6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropicolinate and acetonitrile.
-
Seal the reactor and purge with nitrogen three times to remove oxygen.
-
Heat the solution to 100 °C with stirring.
-
Introduce ammonia gas into the reactor until a pressure of 80 psi is reached.
-
Maintain the reaction at 100 °C and 80 psi for 5 hours, adding more ammonia as needed to maintain the pressure.
-
After the reaction is complete, cool the reactor to room temperature and vent the excess ammonia.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude Methyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropicolinate, which can be purified by crystallization or column chromatography.
Protocol 3: Chlorination and Transesterification
This protocol describes the chlorination at the 3-position and conversion of the methyl ester to a benzyl ester.
Materials:
-
Methyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropicolinate
-
N-Chlorosuccinimide (NCS)
-
Benzyl alcohol
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of benzyl alcohol (excess) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq.) portion-wise. Stir until hydrogen evolution ceases.
-
Add a solution of Methyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropicolinate (1.0 eq.) in anhydrous THF to the sodium benzoxide solution.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours to facilitate transesterification.
-
Cool the mixture to 0 °C and add N-Chlorosuccinimide (1.1 eq.) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield florpyrauxifen-benzyl.
Quantitative Data
The following tables summarize the key properties of this compound and the herbicidal efficacy of florpyrauxifen-benzyl.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1245647-61-3 | [7] |
| Molecular Formula | C₈H₈FNO₂ | [2] |
| Molecular Weight | 169.15 g/mol | [2] |
| Purity | ≥97% (typical) | [7] |
| Appearance | No data available | |
| Storage | 2-8°C | [2] |
Table 2: Herbicidal Efficacy of Florpyrauxifen-benzyl
| Weed Species | GR₅₀ (g a.i. ha⁻¹) | Reference |
| Barnyardgrass (Echinochloa crus-galli) | 4.14 | [8] |
| Yerbadetajo (Eclipta prostrata) | 0.38 | [8] |
*GR₅₀: The dose required to reduce plant growth by 50%.
Mode of Action: Synthetic Auxin Herbicides
Synthetic auxin herbicides, including the 6-aryl-picolinates, mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[3] However, they are more stable and persistent in plants, leading to a sustained and overwhelming auxin response.[5]
The primary mode of action involves the following steps:
-
Binding to the Receptor Complex: The herbicide binds to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[3]
-
Recruitment of Aux/IAA Repressors: This binding promotes the interaction between the SCF-TIR1/AFB complex and Aux/IAA transcriptional repressor proteins.[3]
-
Ubiquitination and Degradation: The Aux/IAA proteins are then ubiquitinated and targeted for degradation by the 26S proteasome.[3]
-
Activation of Auxin Response Genes: The degradation of Aux/IAA repressors allows for the activation of Auxin Response Factors (ARFs), which in turn activate the transcription of numerous auxin-responsive genes.[3]
-
Physiological Disruption: The overexpression of these genes leads to a cascade of physiological disruptions, including epinastic growth, accumulation of ethylene and abscisic acid (ABA), and ultimately, plant death.[4][5]
Diagram: Signaling Pathway of Synthetic Auxin Herbicides
Caption: Simplified signaling pathway of synthetic auxin herbicides.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of highly active 6-aryl-picolinate herbicides. The protocols and data presented here provide a foundation for researchers in the agrochemical field to further explore the synthesis and application of this important class of compounds. Understanding the synthetic pathways and the biological mode of action is crucial for the development of new and improved herbicides to address the ongoing challenges in weed management.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20180162814A1 - Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate - Google Patents [patents.google.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. calpaclab.com [calpaclab.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Targeted Protein Degradation using Methyl 5-fluoro-6-methylpicolinate as a VHL Ligand Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC typically consists of a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two elements.
Methyl 5-fluoro-6-methylpicolinate is a functionalized pyridine derivative that serves as a valuable chemical building block for the synthesis of novel E3 ligase ligands. Its specific substitution pattern makes it an ideal precursor for the generation of ligands that bind to the von Hippel-Lindau (VHL) E3 ligase, a commonly recruited E3 ligase in PROTAC development. These application notes provide a comprehensive guide to the synthesis of a VHL ligand from this compound, its incorporation into a PROTAC, and detailed protocols for the characterization of the resulting protein degrader.
Hypothetical Application: Synthesis of a VHL-recruiting PROTAC
For the purpose of these application notes, we will outline the synthesis and application of a hypothetical PROTAC, "MFP-JQ1" , which targets the bromodomain-containing protein 4 (BRD4) for degradation. BRD4 is a well-validated cancer target, and the small molecule inhibitor JQ1 is a widely used warhead in PROTAC design. In MFP-JQ1, a novel VHL ligand derived from this compound is linked to JQ1.
Signaling Pathway of VHL-mediated Protein Degradation
The mechanism of action for a VHL-recruiting PROTAC like MFP-JQ1 involves the formation of a ternary complex between the target protein (BRD4), the PROTAC, and the VHL E3 ligase complex. This induced proximity leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome.
Application Notes and Protocols: Suzuki-Miyaura Coupling for the Synthesis of Aryl-Substituted Fluorinated Picolinates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of fluorinated picolinates with various arylboronic acids and esters. This method is crucial for the synthesis of functionalized biaryl compounds, which are significant scaffolds in medicinal chemistry and materials science. The protocol is adapted from optimized conditions for electron-deficient pyridine systems and is designed to be a robust starting point for further optimization.
Overview and Reaction Principle
The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with an organic halide or triflate. In the context of fluorinated picolinates, which are electron-deficient heteroaryl esters, specific reaction conditions are required to achieve high yields and minimize side reactions. The general transformation is depicted below:
Caption: General scheme of the Suzuki-Miyaura coupling of a fluorinated picolinate.
The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for the successful coupling of electron-deficient substrates like fluorinated picolinates.
Experimental Protocols
This section provides a detailed methodology for the Suzuki-Miyaura coupling of a model fluorinated picolinate with an arylboronic acid or ester.
General Procedure
To a 1-dram vial equipped with a magnetic stir bar is added the fluorinated picolinate (1.0 equiv., 0.3 mmol), the arylboronic acid or pinacol ester (1.5 equiv., 0.45 mmol), and the base (3.0 equiv., 0.9 mmol). The vial is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by three cycles of evacuation and backfilling. The palladium catalyst and ligand are then added, followed by the degassed solvent. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, and the product is isolated and purified.
Catalyst System Optimization
The selection of an appropriate palladium catalyst and ligand system is crucial for achieving high yields. The following table summarizes the optimization of the catalyst system for a model reaction.[1][2]
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane/H₂O (4:1) | 80 | 75 |
| 2 | Pd(OAc)₂ (10) | dppf (10) | Na₃PO₄ | Dioxane/H₂O (4:1) | 80 | 72 |
| 3 | Pd₂(dba)₃ (5) | dppf (10) | Na₃PO₄ | Dioxane/H₂O (4:1) | 80 | 68 |
| 4 | Pd(PPh₃)₄ (10) | - | Na₃PO₄ | Dioxane/H₂O (4:1) | 80 | 55 |
| 5 | NiCl₂(dppf) (10) | - | Na₃PO₄ | Dioxane/H₂O (4:1) | 80 | <5 |
Reaction conditions: Fluorinated picolinate (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), catalyst, base (0.9 mmol), and solvent (1.0 mL) in a sealed 1-dram vial.
Based on these results, Pd(dppf)Cl₂ is the recommended catalyst for this transformation.
Substrate Scope
The optimized reaction conditions were applied to a range of arylboronic acids and their pinacol esters to explore the scope of the Suzuki-Miyaura coupling with a model fluorinated picolinate.
Coupling with Arylboronic Acid Pinacol Esters[1][2]
| Entry | Arylboronic Acid Pinacol Ester | Product | Yield (%) |
| 1 | Phenyl | 2-Phenyl-fluoropicolinate | 85 |
| 2 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-fluoropicolinate | 89 |
| 3 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-fluoropicolinate | 78 |
| 4 | 3-Thienyl | 2-(3-Thienyl)-fluoropicolinate | 72 |
| 5 | 2-Naphthyl | 2-(2-Naphthyl)-fluoropicolinate | 81 |
Reaction conditions: Fluorinated picolinate (0.3 mmol), arylboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), in dioxane/H₂O (4:1, 1.0 mL) at 80 °C.
Coupling with Arylboronic Acids[1][2]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-fluoropicolinate | 82 |
| 2 | 4-Methylphenylboronic acid | 2-(4-Methylphenyl)-fluoropicolinate | 86 |
| 3 | 3,5-Dimethylphenylboronic acid | 2-(3,5-Dimethylphenyl)-fluoropicolinate | 88 |
| 4 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-fluoropicolinate | 75 |
| 5 | 2-Thiopheneboronic acid | 2-(2-Thienyl)-fluoropicolinate | 65 |
Reaction conditions: Fluorinated picolinate (0.3 mmol), arylboronic acid (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), in dioxane (1.0 mL) at 100 °C.
Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow for setting up the Suzuki-Miyaura coupling reaction and the proposed catalytic cycle.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Derivatization of Methyl 5-fluoro-6-methylpicolinate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the potential derivatization of Methyl 5-fluoro-6-methylpicolinate, a fluorinated pyridine building block with significant potential in medicinal chemistry. The protocols outlined below are based on established synthetic methodologies for analogous fluorinated picolinates and are intended to serve as a foundational resource for the synthesis of novel compounds for drug discovery programs, particularly in the areas of oncology and inflammatory diseases.
Introduction
This compound is a versatile scaffold for the development of bioactive molecules. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methyl ester and the pyridine ring offer multiple points for chemical modification.[1][2] This document details key derivatization strategies, including hydrolysis, amide coupling, and nucleophilic aromatic substitution, to generate libraries of novel compounds for biological screening. The primary focus is on the synthesis of potential kinase and poly (ADP-ribose) polymerase (PARP) inhibitors, as picolinamide and fluorinated pyridine motifs are prevalent in these classes of therapeutic agents.[3][4][5][6]
Key Derivatization Strategies
The derivatization of this compound can be approached through three primary transformations, which can be used sequentially to create a diverse range of molecular architectures.
-
Hydrolysis of the Methyl Ester: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-fluoro-6-methylpicolinic acid. This intermediate is crucial for subsequent amide coupling reactions.
-
Amide Coupling: The resulting carboxylic acid can be coupled with a wide array of primary and secondary amines to generate a library of picolinamides. This is a common strategy in the final step of synthesizing many targeted therapies.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 5-position can potentially be displaced by various nucleophiles, such as amines, to introduce further diversity.
Experimental Protocols
The following are detailed experimental protocols for the key derivatization reactions of this compound.
Protocol 1: Hydrolysis of this compound to 5-fluoro-6-methylpicolinic acid
This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid, a key intermediate for amide bond formation.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water.
-
Add LiOH (1.5 - 2.0 eq) or NaOH (1.5 - 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield 5-fluoro-6-methylpicolinic acid.
Expected Outcome: The product, 5-fluoro-6-methylpicolinic acid, is typically a solid that can be used in the next step without further purification if deemed sufficiently pure by analytical methods.
Protocol 2: Amide Coupling of 5-fluoro-6-methylpicolinic acid with a Primary Amine
This protocol outlines the formation of a picolinamide derivative, a common structural motif in kinase and PARP inhibitors.
Materials:
-
5-fluoro-6-methylpicolinic acid (from Protocol 1)
-
A primary or secondary amine of interest (e.g., benzylamine, aniline derivatives, piperazine derivatives)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) as a coupling reagent.
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) as a base.
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as a solvent.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Brine (saturated NaCl solution).
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Procedure:
-
To a solution of 5-fluoro-6-methylpicolinic acid (1.0 eq) in anhydrous DMF or DCM, add the amine (1.1 eq), HATU or PyBOP (1.2 eq), and DIPEA or TEA (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc or DCM and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired picolinamide.
Quantitative Data for Analogous Amide Coupling Reactions:
| Coupling Reagent | Base | Solvent | Typical Yield | Reference for Analogous Reaction |
| HATU | DIPEA | DMF | 70-95% | General amide coupling protocols |
| PyBOP | DIPEA | DCM | 65-90% | General amide coupling protocols |
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with a Secondary Amine
This protocol describes a potential pathway to introduce further diversity by replacing the fluorine atom with an amine nucleophile.
Materials:
-
This compound
-
A secondary amine (e.g., piperazine, morpholine)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) as a base.
-
Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMSO or DMF, add the secondary amine (1.5-2.0 eq) and K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Potential Biological Targets and Signaling Pathways
Derivatives of fluorinated picolinates have shown significant promise as inhibitors of key enzymes in cancer signaling pathways.
-
Kinase Inhibition: Many kinase inhibitors feature a substituted pyridine or pyrimidine core that mimics the adenine ring of ATP, binding to the ATP-binding pocket of the kinase. The picolinamide scaffold can be elaborated to target various kinases involved in cell proliferation and survival, such as VEGFR, EGFR, and PI3K.[3][7][8]
-
PARP Inhibition: PARP inhibitors often contain a carboxamide moiety that interacts with the nicotinamide binding site of the PARP enzyme. The 5-fluoro-6-methylpicolinamide scaffold can serve as a core for the design of novel PARP inhibitors, which are particularly effective in cancers with BRCA mutations.[4][5][6]
Diagrams
Caption: Experimental workflow for the derivatization of this compound.
Caption: Targeted signaling pathways for picolinamide derivatives.
References
- 1. This compound [myskinrecipes.com]
- 2. 1245647-61-3 | this compound - Moldb [moldb.com]
- 3. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances of PI3 Kinase Inhibitors: Structure Anticancer Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 | MDPI [mdpi.com]
Application Notes and Protocols for the Analytical Characterization of Methyl 5-fluoro-6-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-fluoro-6-methylpicolinate is a fluorinated pyridine derivative of interest in pharmaceutical and agrochemical research. Its structural integrity, purity, and impurity profile are critical quality attributes that necessitate robust analytical characterization. These application notes provide detailed protocols for the analysis of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).
While specific experimental data for this compound is not widely available in published literature, the following protocols are based on established methods for similar fluorinated pyridine and picolinate compounds and provide a strong framework for method development and validation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 1245647-61-3 | [1][2][3][4] |
| Molecular Formula | C₈H₈FNO₂ | [1][2][3][4] |
| Molecular Weight | 169.15 g/mol | [2][4] |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
HPLC with UV detection is a fundamental technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase method is generally suitable for this type of compound.
Experimental Protocol: HPLC-UV
Objective: To determine the purity of this compound and quantify it in a sample.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or trifluoroacetic acid, optional, for mobile phase modification)
-
This compound reference standard
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
If necessary, filter the sample solution through a 0.45 µm syringe filter to remove particulate matter.
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical starting gradient could be 10-90% B over 20 minutes. The gradient should be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV absorbance spectrum of the compound. For aromatic systems, a wavelength of 254 nm is a common starting point.
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks.
-
For quantitative analysis, a calibration curve should be prepared using the reference standard at multiple concentration levels.
-
Data Presentation: HPLC
Due to the lack of specific experimental data in the public domain, the following table is a template for presenting results.
| Parameter | Value |
| Retention Time (t_R_) | To be determined experimentally |
| Purity (Area %) | To be determined experimentally |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Visualization: HPLC Workflow
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 5-fluoro-6-methylpicolinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 5-fluoro-6-methylpicolinate. The information is structured to directly address common challenges encountered during this synthesis, with a focus on optimizing reaction conditions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible synthetic strategy involves a two-step process. The first step is the synthesis of the key intermediate, 2-bromo-5-fluoro-6-methylpyridine. This is followed by a palladium-catalyzed methoxycarbonylation reaction to introduce the methyl ester group at the 2-position of the pyridine ring.
Q2: What are the critical parameters to control during the palladium-catalyzed methoxycarbonylation step?
The success of the methoxycarbonylation reaction is highly dependent on several factors. These include the choice of palladium catalyst and ligand, the base, the reaction temperature, and the carbon monoxide (CO) pressure. The purity of all reagents and solvents is also crucial to prevent catalyst deactivation.[1]
Q3: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the tracking of the consumption of the starting material (2-bromo-5-fluoro-6-methylpyridine) and the formation of the desired product.
Q4: What are the typical purification methods for this compound?
After the reaction is complete, a standard aqueous workup is typically performed to remove the catalyst and inorganic salts. The crude product can then be purified by column chromatography on silica gel.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the synthesis of this compound.
Problem 1: Low or No Yield of this compound
Possible Causes:
-
Inactive Catalyst: The palladium catalyst may have decomposed or been poisoned.
-
Suboptimal Reaction Conditions: The temperature, pressure, or reaction time may not be optimal.
-
Poor Quality Reagents: The starting materials, solvents, or base may contain impurities that inhibit the reaction.
-
Ligand Dissociation: The phosphine ligand may dissociate from the palladium center, leading to catalyst deactivation.
Solutions:
| Parameter | Recommended Action |
| Catalyst | Use a fresh batch of a reliable palladium catalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂. Ensure proper handling and storage to prevent degradation. |
| Ligand | Choose a suitable phosphine ligand, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), which is known to be effective in carbonylation reactions of aryl halides. |
| Base | Use a non-nucleophilic organic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) to neutralize the HBr generated during the reaction. |
| Temperature | Optimize the reaction temperature. A typical range for palladium-catalyzed carbonylations is 80-120 °C. |
| CO Pressure | Ensure a constant and adequate pressure of carbon monoxide. Reactions are often run at pressures ranging from atmospheric to 50 atm. |
| Solvent | Use anhydrous and degassed methanol as both the reactant and solvent. |
Problem 2: Formation of Side Products
Possible Causes:
-
Dehalogenation: The bromo group on the starting material can be replaced by a hydrogen atom, leading to the formation of 5-fluoro-2-methylpyridine.
-
Hydrolysis of the Ester: The desired methyl ester product can be hydrolyzed back to the carboxylic acid, especially during aqueous workup.
-
Homocoupling: The starting aryl bromide can couple with itself to form a biphenyl-type impurity.
Solutions:
| Side Product | Mitigation Strategy |
| Dehalogenation | Minimize the reaction time and temperature. Ensure the absence of any reducing agents. |
| Ester Hydrolysis | Perform the aqueous workup under neutral or slightly acidic conditions. Avoid prolonged exposure to strong bases. |
| Homocoupling | Use a well-defined palladium catalyst and ligand system. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
Experimental Protocols
A plausible experimental protocol for the key methoxycarbonylation step is outlined below. This protocol is based on general procedures for similar transformations and should be optimized for the specific substrate.
Palladium-Catalyzed Methoxycarbonylation of 2-bromo-5-fluoro-6-methylpyridine
-
Reaction Setup: In a dry Schlenk flask or a high-pressure autoclave, combine 2-bromo-5-fluoro-6-methylpyridine (1.0 eq.), palladium acetate (Pd(OAc)₂, 0.02 eq.), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 eq.).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add anhydrous methanol and triethylamine (2.0 eq.).
-
Carbonylation: Pressurize the vessel with carbon monoxide to the desired pressure (e.g., 10 atm) and heat the reaction mixture to 100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully vent the CO pressure. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizations
Logical Troubleshooting Workflow
References
Technical Support Center: Purification of Methyl 5-fluoro-6-methylpicolinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-fluoro-6-methylpicolinate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: While the exact impurity profile depends on the synthetic route, common impurities may include:
-
Unreacted starting materials: Depending on the specific synthesis, these could be derivatives of picolinic acid or other precursors.
-
Positional isomers: Isomers such as Methyl 3-fluoro-6-methylpicolinate or Methyl 4-fluoro-6-methylpicolinate can be formed during fluorination or other synthetic steps.
-
Hydrolyzed product: The ester group can be hydrolyzed back to the carboxylic acid (5-fluoro-6-methylpicolinic acid), especially in the presence of water and acid or base.
-
Over-methylated or under-methylated byproducts: If methylation is a step in the synthesis, byproducts with different methylation patterns could be present.
-
Solvent adducts: Residual solvents from the reaction or workup may form adducts with the product.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying the main product and detecting impurities. A C18 column is often a good starting point for method development.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly effective for identifying the molecular weights of the main product and any impurities, which aids in their identification.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are crucial for confirming the chemical structure of the final product and identifying any structural isomers or other impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can also be used for purity analysis and impurity identification.
Troubleshooting Guides
Column Chromatography Purification
Problem: Poor separation of my product from an impurity during silica gel column chromatography.
-
Possible Cause 1: Inappropriate Solvent System. The polarity of the mobile phase may not be optimal for separating your product from the impurity.
-
Solution: Perform a systematic screen of solvent systems with varying polarities. Use thin-layer chromatography (TLC) to test different ratios of a non-polar solvent (e.g., hexanes, heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane). Aim for a retention factor (Rf) of 0.2-0.3 for your product to achieve good separation on the column.
-
-
Possible Cause 2: Co-elution of Impurities. The impurity may have a very similar polarity to your product, making separation by normal-phase chromatography challenging.
-
Solution 1: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., diol, cyano).
-
Solution 2: If the impurity has a different functional group, it might be possible to selectively react or chelate it to change its polarity before chromatography.
-
Illustrative Data for Column Chromatography Optimization:
| Eluent System (Hexane:Ethyl Acetate) | Product Purity (%) | Yield (%) |
| 90:10 | 92.5 | 95 |
| 80:20 | 98.1 | 88 |
| 70:30 | 97.2 | 85 |
Recrystallization Purification
Problem: My this compound oils out instead of crystallizing.
-
Possible Cause 1: The solution is too concentrated or cooled too quickly. This can lead to supersaturation and the separation of a liquid phase (oiling out) instead of solid crystals.
-
Solution: Add a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool more slowly. Seeding the solution with a small crystal of pure product can also promote crystallization.
-
-
Possible Cause 2: The presence of impurities is inhibiting crystallization.
-
Solution: Try to pre-purify the crude material using a quick filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization.
-
Problem: The purity of my compound does not significantly improve after recrystallization.
-
Possible Cause: The impurities have a similar solubility profile to the product in the chosen solvent.
-
Solution: A systematic solvent screen is necessary. Test a range of solvents with different polarities. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Consider using a binary solvent system where the compound is soluble in one solvent and insoluble in the other.
-
Illustrative Data for Recrystallization Solvent Screening:
| Solvent | Purity Before (%) | Purity After (%) | Recovery (%) |
| Ethanol | 95.2 | 98.5 | 75 |
| Isopropanol | 95.2 | 99.1 | 68 |
| Ethyl Acetate/Hexanes | 95.2 | 99.3 | 82 |
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
-
Preparation of the Column:
-
Select an appropriately sized silica gel column based on the amount of crude material (typically a 1:40 to 1:100 ratio of crude material to silica gel by weight).
-
Pack the column using a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, dry-load the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
-
Elution:
-
Begin elution with the initial non-polar solvent system.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Collect fractions and monitor the elution by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
Based on preliminary solubility tests, select a suitable solvent or solvent system (e.g., isopropanol or an ethyl acetate/hexanes mixture).
-
-
Dissolution:
-
Place the crude this compound in a clean Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: General workflow for the purification of this compound.
References
Troubleshooting low yield in picolinate ester synthesis
Technical Support Center: Picolinate Ester Synthesis
Welcome to the technical support center for picolinate ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to provide robust experimental protocols.
Part 1: Frequently Asked Questions (FAQs) & General Troubleshooting
This section addresses broad questions and initial troubleshooting steps for low yields in picolinate ester synthesis.
Q1: My picolinate ester synthesis is resulting in a low yield. What are the general factors I should investigate first?
Low yields in esterification are common and can typically be traced back to a few key factors:
-
Equilibrium Limitations : Many esterification reactions, like the Fischer esterification, are reversible. The accumulation of water, a byproduct, can drive the reaction backward, hydrolyzing the ester and lowering the yield.[1][2][3]
-
Purity of Reagents and Solvents : The presence of water in your starting materials (picolinic acid, alcohol) or solvent can inhibit the reaction. Always use anhydrous solvents and ensure your reagents are dry.[3][4]
-
Suboptimal Reaction Conditions : Incorrect temperature, insufficient reaction time, or an inadequate amount of catalyst can lead to incomplete conversion.[4][5]
-
Side Reactions : Depending on the method, side reactions can consume starting materials or create difficult-to-separate byproducts. A common issue in DCC-mediated couplings is the formation of N-acylurea.[6][7][8]
-
Steric Hindrance : Bulky chemical groups on either the picolinic acid or the alcohol can slow down the reaction rate.[9][10]
Q2: How do I choose the most suitable esterification method for my specific picolinic acid derivative?
The choice of method depends on the stability and steric properties of your substrate:
-
Fischer Esterification : Best for simple, non-acid-sensitive picolinic acids and primary or secondary alcohols that can be used in large excess as the solvent.[11][12]
-
Steglich Esterification (DCC/DMAP) : An excellent mild method for acid-sensitive substrates or for coupling sterically hindered alcohols, including tertiary alcohols.[8][9][11]
-
Acid Chloride Formation (via SOCl₂ or Oxalyl Chloride) : A robust, high-yield method that is suitable for a wide range of alcohols. This is a two-step process but often avoids equilibrium issues. However, the picolinoyl chloride intermediate can be moisture-sensitive.[13][14][15]
Part 2: Method-Specific Troubleshooting
Steglich Esterification (DCC/DMAP Coupling)
Q3: My Steglich esterification of picolinic acid has a low yield and a major, difficult-to-remove byproduct. What is happening?
The most common issue with DCC-mediated esterifications is the formation of a stable N-acylurea byproduct. This occurs when the reactive O-acylisourea intermediate, formed from the reaction of picolinic acid and DCC, undergoes an intramolecular O-to-N acyl rearrangement instead of reacting with the alcohol.[6][8][16] This side reaction is often slow but can become significant if the alcohol is not reactive enough (e.g., sterically hindered) or if the reaction is sluggish.
Solution :
-
Ensure Catalytic DMAP is Used : 4-Dimethylaminopyridine (DMAP) is a crucial catalyst that intercepts the O-acylisourea to form a more reactive acylpyridinium intermediate. This intermediate reacts more rapidly with the alcohol and cannot rearrange to N-acylurea, thus suppressing the side reaction.[8][17][18]
-
Control Reaction Temperature : Perform the reaction at 0°C initially and allow it to warm to room temperature. This can help manage the reaction rate and favor the desired pathway.[7][19]
Q4: How can I effectively remove the N,N'-dicyclohexylurea (DCU) byproduct after the reaction?
DCU is notoriously insoluble in many common organic solvents, which can be both a challenge and an advantage for purification.[20][21][22]
Effective Removal Strategies :
-
Filtration : The majority of DCU often precipitates out of the reaction mixture. It can be removed by simple filtration. Rinsing the filter cake with a small amount of cold solvent can help recover the product.[20][22][23]
-
Cooling and Precipitation : After filtration, concentrating the filtrate and cooling it (e.g., in a refrigerator or freezer) can often precipitate more dissolved DCU.[24]
-
Solvent Selection : Running the reaction in a solvent where DCU has very low solubility, such as acetonitrile, can cause it to precipitate out as it forms.[23][24]
-
Aqueous Wash : An acidic wash (e.g., with 0.5-1 N HCl) can sometimes help remove remaining traces of DCU and other basic impurities, provided your ester is stable to acid.[19][23]
Q5: When should I consider using EDC instead of DCC?
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble alternative to DCC.[21][25] You should use EDC when:
-
Your product or starting material is water-soluble.
-
You are performing a reaction in an aqueous buffer (common in bioconjugation).
-
You want to simplify purification, as the urea byproduct of EDC is also water-soluble and can be easily removed with an aqueous workup (washing with water).[25][26][27]
Acid Chloride Method (via SOCl₂)
Q6: I'm having trouble with the acid chloride method for my picolinate ester. What are common pitfalls?
This method involves converting picolinic acid to picolinoyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol.[13][15]
Common Issues & Solutions :
-
Picolinoyl Chloride Instability : Acid chlorides are highly reactive and sensitive to moisture. The picolinoyl chloride is often prepared as its hydrochloride salt, which can be sparingly soluble in some solvents.[15][28][29] It is typically best to use the crude acid chloride immediately after preparation without extensive purification.
-
Incomplete Acid Chloride Formation : Ensure the reaction with SOCl₂ goes to completion. Using a catalytic amount of DMF can accelerate this step.[14] The reaction is often performed at reflux.
-
HCl Byproduct : The reaction of the picolinoyl chloride with the alcohol generates HCl. A stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, must be added to neutralize the HCl and drive the reaction forward.[9][15] For picolinic acid derivatives, using a stronger base like TEA can be beneficial to avoid protonation of the final product.[9]
Fischer Esterification (Acid Catalysis)
Q7: My Fischer esterification of picolinic acid is not going to completion. How can I improve the yield?
Fischer esterification is an equilibrium-controlled reaction.[1][12][30] Low yields are almost always due to the reaction reaching equilibrium without favoring the product.
Strategies to Drive the Reaction Forward :
-
Use Excess Alcohol : The most common strategy is to use a large excess of the alcohol, which also often serves as the solvent. According to Le Châtelier's principle, this shifts the equilibrium towards the ester product.[3][12]
-
Remove Water : Actively removing water as it forms is highly effective. This can be done by:
-
Using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene.
-
Adding a dehydrating agent like molecular sieves to the reaction mixture.[3]
-
-
Ensure Adequate Catalysis : Use a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH).[3]
Part 3: Data Summary & Experimental Protocols
Comparison of Picolinate Ester Synthesis Methods
| Feature | Fischer Esterification | Steglich Esterification (DCC/DMAP) | Acid Chloride Method (via SOCl₂) |
| Conditions | Harsh (strong acid, heat) | Mild (room temperature) | Two steps, can be harsh (reflux) |
| Substrate Scope | Good for simple, robust molecules | Excellent for complex, acid-sensitive, or sterically hindered molecules[8] | Broad, very reliable |
| Key Challenge | Reversible equilibrium[1] | N-acylurea side product, DCU removal[6][8] | Handling of reactive intermediates[15] |
| Typical Yield | Variable (can be high with optimization) | Good to Excellent (e.g., 88% for benzyl picolinate[9]) | High to Excellent (e.g., 97% for an active ester[15]) |
| Workup | Neutralization, extraction | Filtration of DCU, extraction[20] | Extraction, washing |
Protocol 1: General Procedure for Steglich Esterification
This protocol is adapted from standard laboratory procedures for DCC-mediated esterification.[7][19]
-
Preparation : In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the picolinic acid (1.0 equiv), the alcohol (1.1-1.5 equiv), and DMAP (0.1 equiv) in anhydrous dichloromethane (DCM).
-
Cooling : Cool the stirred solution to 0 °C using an ice bath.
-
DCC Addition : In a separate flask, dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the main reaction mixture over 5-10 minutes. A white precipitate of DCU should begin to form.
-
Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup :
-
Filter the reaction mixture through a fritted funnel to remove the precipitated DCU.
-
Wash the filtrate with 1 N HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude picolinate ester.
-
-
Purification : Purify the crude product further by column chromatography if necessary.
Protocol 2: Synthesis of Picolinate Esters via Picolinoyl Chloride
This protocol is based on a reliable method for creating active esters, which avoids DCC-related issues.[15]
-
Acid Chloride Formation :
-
To a flask containing picolinic acid (1.0 equiv), add thionyl chloride (SOCl₂) (2-3 equiv) and a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux for 1-2 hours until gas evolution ceases.
-
Cool the mixture and remove the excess SOCl₂ under reduced pressure (co-evaporation with toluene can help). The resulting crude picolinoyl chloride hydrochloride is used directly in the next step.[14]
-
-
Esterification :
-
Dissolve the crude picolinoyl chloride hydrochloride in an anhydrous solvent like THF or DCM.
-
Add the desired alcohol (1.0 equiv).
-
Cool the mixture to 0 °C and slowly add triethylamine (TEA) (2.2 equiv) dropwise.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
-
Workup :
-
Filter the mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate and redissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent to obtain the crude ester, which can be purified by column chromatography or distillation.
-
Part 4: Visualization Guides
Caption: A troubleshooting workflow for diagnosing and solving low-yield issues in picolinate ester synthesis.
Caption: The reaction mechanism for Steglich esterification, showing the desired pathway catalyzed by DMAP and the competing side reaction that forms N-acylurea.
References
- 1. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 10. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Buy Picolinoyl chloride hydrochloride | 39901-94-5 [smolecule.com]
- 14. prepchem.com [prepchem.com]
- 15. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. benchchem.com [benchchem.com]
- 21. nbinno.com [nbinno.com]
- 22. researchgate.net [researchgate.net]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 24. researchgate.net [researchgate.net]
- 25. nbinno.com [nbinno.com]
- 26. benchchem.com [benchchem.com]
- 27. Synthesis and characterization of dendritic compounds containing nitrogen: monomer precursors in the construction of biomimetic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. CAS 39901-94-5: Picolinoyl chloride hydrochloride [cymitquimica.com]
- 29. Picolinoyl Chloride Hydrochloride | C6H5Cl2NO | CID 135033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
Stability issues of Methyl 5-fluoro-6-methylpicolinate in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 5-fluoro-6-methylpicolinate in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at 2-8°C.[1] Some suppliers suggest room temperature for storage of the solid material.[2] For solutions, it is advisable to prepare them fresh. If short-term storage of a solution is necessary, it should be kept at 2-8°C and protected from light.
Q2: What is the primary degradation pathway for this compound in solution?
The most probable degradation pathway for this compound in aqueous solution is hydrolysis of the methyl ester to form 5-fluoro-6-methylpicolinic acid and methanol. This reaction can be catalyzed by the presence of acids or bases.
Q3: Which solvents are recommended for dissolving this compound?
While specific solubility data is limited, based on its structure, this compound is expected to be soluble in common organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Its solubility in aqueous solutions is likely to be limited and pH-dependent.
Q4: Are there any known incompatibilities for this compound?
Yes, this compound is incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[3] Contact with these substances should be avoided to prevent vigorous reactions and degradation. Additionally, exposure to moisture should be minimized to prevent hydrolysis.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low assay results for the parent compound. | Degradation of this compound in solution. | Prepare solutions fresh before use. If using a stock solution, verify its age and storage conditions. Consider performing a quick purity check using a validated analytical method like HPLC. |
| Appearance of a new peak in the chromatogram during analysis. | Formation of a degradation product, likely 5-fluoro-6-methylpicolinic acid due to hydrolysis. | Confirm the identity of the new peak using techniques like LC-MS or by synthesizing and running the suspected degradation product as a standard. To minimize degradation, ensure the solvent is dry and free of acidic or basic contaminants. |
| Inconsistent results between experimental replicates. | Instability of the compound under the experimental conditions (e.g., elevated temperature, non-neutral pH). | Carefully control and monitor the temperature and pH of your experimental setup. Use buffered solutions where appropriate to maintain a stable pH. |
| Precipitation of the compound from an aqueous solution. | Limited aqueous solubility, potentially influenced by pH. | For aqueous experiments, consider using a co-solvent like DMSO or ethanol. Adjusting the pH might also improve solubility, but be mindful of potential hydrolysis at non-neutral pH. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution (in a suitable solvent) at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution to UV light (254 nm) and visible light for a defined period.
3. Sample Analysis:
-
At appropriate time points, withdraw samples.
-
For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This is a general reverse-phase HPLC method that can be used as a starting point for analyzing this compound and its potential degradation products. Method optimization and validation are required for specific applications.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV at 270 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: A general experimental workflow for assessing the stability of this compound.
Caption: The presumed primary degradation pathway of this compound in aqueous solution.
References
Preventing byproduct formation in fluorinated heterocycle synthesis
Welcome to the technical support center for the synthesis of fluorinated heterocycles. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing byproduct formation and troubleshooting common issues encountered during fluorination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no conversion in my fluorination reaction?
A1: Low conversion is a frequent issue that can often be traced back to several key factors:
-
Inactive Fluorinating Reagent: Many fluorinating agents are highly sensitive to moisture. For instance, silver(II) fluoride (AgF₂) is hygroscopic and will decompose in the presence of water, while anhydrous fluoride salts like potassium fluoride (KF) and cesium fluoride (CsF) used in nucleophilic aromatic substitution (SNAr) are also extremely moisture-sensitive.[1] Electrophilic reagents like Selectfluor®, while more bench-stable, can also degrade if not stored properly.
-
Inappropriate Solvent: The choice of solvent is critical. Nucleophilic solvents such as methanol can compete with the fluoride source, leading to undesired side products.[1] Some electrophilic reagents, like Selectfluor®, can react exothermically and decompose in solvents like DMF, pyridine, and DMSO.[1]
-
Sub-optimal Reaction Temperature: Fluorination reactions can be highly temperature-dependent. Some may require elevated temperatures to proceed, while for other, more sensitive substrates, higher temperatures can lead to decomposition and the formation of byproducts.[1]
-
Poor Substrate Reactivity: The electronic nature of the heterocyclic ring plays a major role. Electron-deficient heterocycles are generally required for successful SNAr reactions. For electrophilic fluorinations, electron-rich heterocycles are preferred.
Q2: I am observing multiple products and poor regioselectivity. How can I improve this?
A2: The formation of regioisomers is a significant challenge in the fluorination of heterocycles, which often possess multiple reactive C-H bonds. Strategies to improve regioselectivity include:
-
Utilizing Directing Groups: Existing functional groups on the heterocycle can be leveraged to direct the fluorination to a specific position. The choice of directing group and catalyst is crucial, especially in C-H activation strategies.
-
Choice of Fluorinating Reagent: Different fluorinating agents exhibit varying degrees of selectivity. For example, in some Pd-catalyzed C-H functionalization reactions, N-fluorobenzenesulfonimide (NFSI) has been shown to be effective where Selectfluor® was not.
-
Control of Reaction Conditions: Parameters such as solvent, temperature, and the presence of additives can influence the regiochemical outcome. For instance, in nucleophilic fluorination, the choice between KF and CsF, and the use of phase-transfer catalysts, can impact selectivity.[2]
Q3: My reaction is producing a significant amount of over-fluorinated byproduct. What can I do to favor mono-fluorination?
A3: Formation of di- or tri-fluorinated species is common, especially with highly reactive substrates or reagents. To favor mono-fluorination, consider the following adjustments:
-
Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Using 1.0 to 1.1 equivalents is often sufficient.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Lowering the reaction temperature can also increase selectivity for the mono-fluorinated product.
-
Slow Addition: Adding the fluorinating agent slowly to the reaction mixture can help to maintain a low concentration of the reagent and reduce over-fluorination.
Q4: My sensitive heterocycle (e.g., indole, pyrrole) is decomposing under the reaction conditions. What are my options?
A4: Many nitrogen-rich heterocycles are prone to oxidation or polymerization under harsh reaction conditions.[1] To mitigate this:
-
Use Milder Reagents: Opt for less aggressive fluorinating agents. A quantitative reactivity scale for N-F reagents can guide this choice.[3][4]
-
Employ Milder Conditions: Use neutral or buffered reaction conditions. For example, the use of a mild base like lithium carbonate (Li₂CO₃) at low temperatures has been shown to prevent the formation of dimeric byproducts during the fluorination of indoles.[1]
-
Late-Stage Fluorination: Consider introducing the fluorine atom at a later stage in the synthetic sequence to avoid exposing a sensitive heterocyclic core to harsh reagents.
Troubleshooting Guides
This section provides a structured approach to resolving specific issues you may encounter during your experiments.
Problem 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Fluorination
| Potential Cause | Troubleshooting Steps & Solutions |
| Presence of Water | Ensure all reagents and solvents are rigorously dried. Handle hygroscopic fluoride salts (KF, CsF) in a glovebox.[1] Consider using spray-dried KF or a combination of KF with a phase-transfer catalyst to improve solubility and reactivity. |
| Low Nucleophilicity of Fluoride | Use a more soluble fluoride source like CsF or tetrabutylammonium fluoride (TBAF).[1] The use of a phase-transfer catalyst (e.g., 18-crown-6, tetrabutylammonium chloride) can significantly enhance the nucleophilicity of KF.[5] Polar aprotic solvents like DMSO, DMF, or sulfolane are recommended. |
| Poor Leaving Group | A chloro-substituent is a common leaving group. If reactivity is low, consider converting it to a better leaving group, such as a triflate or a nitro group. |
| Decomposition of Substrate/Product | SNAr reactions often require high temperatures, which can lead to decomposition.[6] Monitor the reaction for the appearance of degradation products. If observed, try lowering the temperature and extending the reaction time, or use a more reactive fluoride source to enable milder conditions. |
Problem 2: Unwanted Byproducts in Electrophilic Fluorination with N-F Reagents (e.g., Selectfluor®, NFSI)
| Potential Cause | Troubleshooting Steps & Solutions |
| Over-fluorination | Reduce the equivalents of the N-F reagent to 1.0-1.1. Add the reagent portion-wise or via syringe pump. Monitor the reaction closely and quench it upon consumption of the starting material. |
| Formation of Regioisomers | The electronic and steric properties of the substrate dictate the site of fluorination. Consider modifying the substrate to include a directing group. Screen different N-F reagents, as their steric bulk and reactivity can influence regioselectivity.[7] |
| Substrate Decomposition/Polymerization | Electron-rich heterocycles can be sensitive to the oxidative nature of some N-F reagents.[1] Use a less reactive N-F reagent (e.g., NFSI is generally less reactive than Selectfluor®).[4] Run the reaction at a lower temperature. |
| Solvent-Related Byproducts | Selectfluor® can react with certain solvents like DMF and DMSO.[1] Acetonitrile is a commonly used and generally compatible solvent. Always verify solvent compatibility with your chosen N-F reagent. |
Problem 3: Issues with Deoxyfluorination (e.g., using DAST, Deoxo-Fluor, PyFluor)
| Potential Cause | Troubleshooting Steps & Solutions |
| Elimination Byproducts | Elimination is a common side reaction, particularly with DAST.[8][9] Consider using a more selective reagent like PyFluor, which is known to produce significantly fewer elimination byproducts.[8][10] Lowering the reaction temperature can also disfavor elimination. |
| Rearrangement Products | Carbocationic rearrangements (e.g., Wagner-Meerwein) can occur, especially with substrates that can form stable carbocation intermediates.[11] Using milder conditions or a less acidic reagent may suppress these rearrangements. |
| Reagent Decomposition | DAST is thermally unstable and can decompose violently at temperatures above 90°C.[9] Deoxo-Fluor is more thermally stable.[12] Always adhere to the recommended temperature limits for the specific reagent. |
| Low Reactivity | Ensure the alcohol is sufficiently reactive. For sterically hindered or less reactive alcohols, a larger excess of the deoxyfluorinating agent may be necessary, or a more powerful reagent may be required. |
Data Presentation
Table 1: Comparison of Fluorinating Agents for the Synthesis of 2-Fluoropyridine Derivatives.
| Entry | Substrate | Fluorinating Agent | Conditions | Yield (%) | Reference |
| 1 | 2-Phenylpyridine | AgF₂ (3.0 equiv) | MeCN, 23°C, 1.5 h | 81 | [13] |
| 2 | 2-Bromopyridine | AgF (excess) | Toluene, 130°C, 24 h | 65 | [14] |
| 3 | 2-Chloropyridine | KF (2.0 equiv), 18-crown-6 (0.1 equiv) | DMSO, 160°C, 24 h | 78 | [15] |
| 4 | 2-Chloropyridine | CsF (2.0 equiv) | DMSO, 160°C, 24 h | 92 | [2] |
Table 2: Comparison of Deoxyfluorinating Agents for a Secondary Alcohol.
| Entry | Reagent | Fluorination Yield (%) | Elimination Byproduct (%) | Reference |
| 1 | DAST | 47 | 44 | [16] |
| 2 | Deoxo-Fluor | 70 | 19 | [16] |
| 3 | PyFluor | 79 | <5 | [16] |
Table 3: Reactivity Comparison of Common Electrophilic N-F Reagents.
| Reagent | Relative Reactivity (krel vs. Selectfluor®) | Key Characteristics | Reference |
| Selectfluor® | 1.0 | Bench-stable, versatile, soluble in polar solvents. | [3][4] |
| NFSI | 10-4 to 10-6 | Less reactive, good for sensitive substrates, high solubility. | [3][4] |
| N-Fluoro-2,6-dichloropyridinium TF | ~1.0 | Highly reactive, very moisture-sensitive. | [3] |
Experimental Protocols
Protocol 1: C-H Fluorination of 2-Phenylpyridine with AgF₂
This protocol is adapted from Organic Syntheses.[13]
Materials:
-
2-Phenylpyridine (1.0 equiv)
-
Silver(II) fluoride (AgF₂) (3.0 equiv)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To an oven-dried round-bottomed flask equipped with a magnetic stir bar, add 2-phenylpyridine.
-
Add anhydrous acetonitrile via syringe.
-
Fit the flask with a septum and place it under an inert atmosphere (e.g., nitrogen).
-
While stirring, add AgF₂ to the reaction flask in one portion. Note: AgF₂ is a black solid and should be handled with care, though it can be weighed quickly in the air.[2]
-
Stir the reaction mixture at ambient temperature (22-23°C). The reaction progress can be monitored by the color change from black (AgF₂) to yellow (AgF).
-
Monitor the reaction by TLC (e.g., 95:5 hexanes:ethyl acetate). The reaction is typically complete within 90 minutes.
-
Upon completion, filter the reaction mixture through a pad of Celite® wetted with MeCN to remove insoluble silver salts.
-
Rinse the filter cake with additional MeCN.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford 2-fluoro-6-phenylpyridine as a colorless oil.
Protocol 2: Nucleophilic Fluorination of an Activated Heteroaryl Chloride with TBAF
This protocol is a general procedure for SNAr fluorination using tetrabutylammonium fluoride (TBAF).
Materials:
-
Activated heteroaryl chloride (e.g., 2-chloro-5-nitropyridine) (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 equiv)
-
Anhydrous solvent (e.g., THF, DMSO)
Procedure:
-
To an oven-dried, round-bottomed flask under an inert atmosphere, add the heteroaryl chloride and anhydrous solvent.
-
Stir the solution at room temperature.
-
Slowly add the TBAF solution via syringe over 5-10 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within a few hours.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Reaction Yield
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers [mdpi.com]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 2-ピリジンスルホニルフルオリド(PyFluor)を用いた脱酸素的フッ素化反応 [sigmaaldrich.com]
- 9. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 10. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent [organic-chemistry.org]
- 11. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 12. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 13. orgsyn.org [orgsyn.org]
- 14. Copper-catalyzed fluorination of 2-pyridyl aryl bromides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
Technical Support Center: Optimizing Suzuki Coupling Reactions with Fluorinated Pyridines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of Suzuki coupling reactions involving fluorinated pyridines.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of fluorinated pyridines, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing low to no yield of my desired coupled product?
Answer:
Low yields in the Suzuki coupling of fluorinated pyridines can be attributed to several factors, primarily stemming from the electron-deficient nature of the fluorinated pyridine ring.[1] This electron deficiency can impede key steps in the catalytic cycle.
Potential Causes and Solutions:
-
Slow Transmetalation: The electron-withdrawing effect of fluorine can decrease the nucleophilicity of the pyridine boronic acid/ester, slowing down the transmetalation step, which is often rate-limiting.[1]
-
Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation.[2]
-
Solution: The use of sterically hindered ligands can prevent the pyridine nitrogen from binding to the palladium center.[2]
-
-
Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, particularly with electron-deficient heteroaryl boronic acids like fluorinated pyridines.[2]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent.[2]
-
Solution: Systematic optimization of these parameters is often necessary. Refer to the data tables below for starting points.
-
Question 2: I am observing significant amounts of dehalogenation (or defluorination) of my starting material. How can I prevent this?
Answer:
Dehalogenation is a common side reaction in Suzuki couplings, particularly with electron-deficient aryl halides.
Potential Causes and Solutions:
-
Reaction Conditions: Certain bases and high temperatures can promote dehalogenation.
-
Solution: Screen milder bases and consider lowering the reaction temperature. Monitoring the reaction progress by TLC or LC-MS can help avoid unnecessarily long reaction times at elevated temperatures.[2]
-
-
Catalyst System: The choice of ligand can influence the relative rates of the desired coupling and undesired side reactions.
-
Solution: Experiment with different phosphine ligands. Ligands that promote rapid oxidative addition and reductive elimination can outcompete the dehalogenation pathway.
-
Question 3: How can I minimize the formation of homocoupled byproducts?
Answer:
Homocoupling of the aryl halide or the boronic acid can consume starting materials and complicate purification.
Potential Causes and Solutions:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the aryl halide.[2]
-
Catalyst Choice: The palladium source and its in-situ generation can influence the extent of homocoupling.[2]
-
Solution: Using a Pd(0) source like Pd(PPh₃)₄ or ensuring the efficient in-situ generation of the active Pd(0) species can help minimize this side reaction.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the Suzuki coupling of fluorinated pyridines?
A1: The main challenge arises from the strong electron-withdrawing nature of the fluorine atom, which deactivates the pyridine ring.[1] This deactivation can slow down crucial steps in the catalytic cycle, particularly the transmetalation step, leading to lower yields compared to non-fluorinated analogues.[1]
Q2: Which palladium catalyst is a good starting point for coupling fluorinated pyridines?
A2: For challenging substrates like fluorinated pyridines, catalysts incorporating bulky and electron-rich phosphine ligands are often effective.[3] Good starting points include Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands like RuPhos or SPhos.[2][3] Pd(dppf)Cl₂ has also been successfully used in related pyridine chemistry.[3][5][6]
Q3: What is the role of the base, and which one should I choose?
A3: The base is crucial for activating the boronic acid or ester for transmetalation.[3][7] For fluorinated pyridines, which are prone to protodeboronation, milder inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are generally recommended.[2][3]
Q4: What solvent system is recommended?
A4: Common solvents for Suzuki couplings of fluorinated pyridines include ethereal solvents like dioxane and tetrahydrofuran (THF), or aromatic hydrocarbons such as toluene.[7] Often, a mixture with water (e.g., 4:1 dioxane:water) is used to aid in the dissolution of the base and facilitate the reaction.[5][7] However, for substrates particularly sensitive to protodeboronation, anhydrous conditions may be necessary.[2]
Q5: How does the position of the fluorine atom on the pyridine ring affect the reaction?
A5: The position of the fluorine atom significantly influences the electronic properties of the pyridine ring and, consequently, its reactivity. A fluorine atom at the 2- or 4-position will have a stronger electron-withdrawing effect on the positions relevant for coupling, potentially making the reaction more challenging. The specific substitution pattern should be considered when selecting and optimizing reaction conditions.
Data Presentation
The following tables summarize the impact of different bases and solvents on the yield of Suzuki-Miyaura couplings involving a pyridine electrophile, providing a valuable starting point for optimization.
Table 1: Effect of Various Bases on Suzuki Coupling Yield
| Base | Yield (%) |
| Na₃PO₄ | High |
| K₃PO₄ | High |
| Cs₂CO₃ | Moderate to High |
| K₂CO₃ | Moderate |
| Na₂CO₃ | Moderate |
| CsF | Moderate |
| KF | Low to Moderate |
| NaF | Low |
Data adapted from a study on pyridine-2-sulfonyl fluoride and may serve as an illustrative guide.[7][8]
Table 2: Effect of Various Solvents on Suzuki Coupling Yield
| Solvent (with 20% Water) | Yield (%) |
| Dioxane | High |
| THF | Moderate to High |
| Toluene | Moderate |
| DMF | Low to Moderate |
Data adapted from a study on pyridine-2-sulfonyl fluoride with 2-thiopheneboronic acid. Yields are illustrative and may vary depending on the specific substrates.[5][7]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Fluorinated Pyridine Halide with an Arylboronic Acid
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Fluorinated pyridine halide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., anhydrous, degassed 1,4-dioxane/water 4:1)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial, add the fluorinated pyridine halide, arylboronic acid, and base.
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Solvent and Catalyst Addition: Add the degassed solvent via syringe, followed by the palladium catalyst.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously for the specified time (typically 12-24 hours).[4]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[4]
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. benchchem.com [benchchem.com]
- 8. scholarship.claremont.edu [scholarship.claremont.edu]
Challenges in the scale-up synthesis of Methyl 5-fluoro-6-methylpicolinate
Welcome to the technical support center for the scale-up synthesis of Methyl 5-fluoro-6-methylpicolinate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the scale-up synthesis of this compound?
A1: During the scale-up synthesis of this compound, professionals often face challenges with controlling reaction temperature, ensuring consistent product purity, managing the formation of by-products, and optimizing the final yield. Issues with solvent volumes and purification methods, such as crystallization and chromatography, are also common.
Q2: Are there any specific safety precautions to consider for this synthesis at a larger scale?
A2: Yes, safety is paramount. The synthesis may involve hazardous reagents and exothermic reactions. It is crucial to have robust temperature control systems in place. Ensure proper ventilation and use appropriate personal protective equipment (PPE), especially when handling fluorinating agents or corrosive acids. A thorough process safety assessment should be conducted before attempting a large-scale reaction.
Q3: How can I improve the yield of my reaction?
A3: Yield optimization can be approached by carefully controlling reaction parameters such as temperature, reaction time, and stoichiometry of reactants. A Design of Experiments (DoE) approach can be beneficial in identifying the optimal conditions. Additionally, minimizing losses during work-up and purification steps through efficient extraction and crystallization techniques is crucial.
Q4: What is the typical purity profile for commercially available this compound?
A4: Commercially, this compound is typically available with a purity of 97% or higher.[1][2]
Troubleshooting Guides
Problem 1: Low Yield
You are experiencing a significant drop in yield upon scaling up the synthesis from lab-scale (grams) to pilot-scale (kilograms).
-
Possible Cause 1: Inefficient Heat Transfer
-
Explanation: Exothermic steps in the reaction may lead to localized overheating in a larger reactor, causing degradation of reactants or products and promoting side reactions.
-
Solution:
-
Ensure your reactor has adequate cooling capacity.
-
Slow down the addition rate of reagents that initiate exothermic events.
-
Consider using a more dilute reaction mixture to better manage the heat generated.
-
-
-
Possible Cause 2: Poor Mixing
-
Explanation: Inadequate agitation in a large reactor can lead to non-homogeneous reaction conditions, resulting in incomplete conversion.
-
Solution:
-
Verify that the stirrer speed and design are appropriate for the reactor size and viscosity of the reaction mixture.
-
Install baffles in the reactor to improve mixing efficiency.
-
-
-
Possible Cause 3: Sub-optimal Reaction Conditions
-
Explanation: The optimal temperature and reaction time may differ at a larger scale.
-
Solution:
-
Re-optimize the reaction conditions at the new scale.
-
Monitor the reaction progress closely using in-process controls (e.g., HPLC, GC) to determine the optimal endpoint.
-
-
Problem 2: Product Purity Issues - Presence of Impurities
The final product is contaminated with significant levels of impurities that are difficult to remove by standard crystallization.
-
Possible Cause 1: Formation of Isomeric By-products
-
Explanation: In reactions involving substituted pyridines, there is a possibility of forming isomeric products that have similar physical properties to the desired product, making separation challenging.
-
Solution:
-
Adjust the reaction temperature; sometimes lower temperatures can favor the formation of the desired isomer.
-
Investigate different catalyst systems that may offer higher selectivity.
-
If separation by crystallization is ineffective, consider column chromatography. For larger scales, techniques like preparative HPLC or simulated moving bed (SMB) chromatography may be necessary.
-
-
-
Possible Cause 2: Incomplete Reaction or Side Reactions
-
Explanation: Unreacted starting materials or the formation of side-products can contaminate the final product.
-
Solution:
-
Ensure the reaction goes to completion by monitoring with in-process controls.
-
Adjust the stoichiometry of the reactants to minimize unreacted starting materials.
-
Review the reaction mechanism to identify potential side reactions and adjust conditions (e.g., temperature, solvent) to disfavor them.
-
-
Quantitative Data Summary
The following table summarizes hypothetical data from scale-up experiments, illustrating the impact of process parameters on yield and purity.
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) - Run 1 | Pilot Scale (10 kg) - Run 2 (Optimized) |
| Reaction Temperature | 80°C | 80-95°C (exotherm) | 78-82°C (controlled) |
| Reagent Addition Time | 30 min | 30 min | 2 hours |
| Stirrer Speed | 300 RPM | 150 RPM | 300 RPM with baffles |
| Yield | 85% | 55% | 82% |
| Purity (by HPLC) | 98.5% | 91.0% | 98.2% |
| Major Impurity | 0.5% | 4.5% (Isomer A) | 0.8% (Isomer A) |
Experimental Protocols
Key Experiment: Esterification of 5-fluoro-6-methylpicolinic acid
This protocol describes a general procedure for the esterification of the corresponding carboxylic acid to obtain this compound.
Materials:
-
5-fluoro-6-methylpicolinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of 5-fluoro-6-methylpicolinic acid in anhydrous methanol (10 volumes), slowly add concentrated sulfuric acid (0.1 equivalents) at 0-5°C.
-
Heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield issues.
Caption: Decision tree for addressing product purity problems.
References
Technical Support Center: Handling and Storage of Fluorinated Organic Compounds
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of fluorinated organic compounds. Adherence to these guidelines is critical for ensuring laboratory safety and experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental safety precautions for working with fluorinated organic compounds?
A1: All personnel must be trained on the specific hazards of the fluorinated compounds they will be working with.[1] Standard Operating Procedures (SOPs) should be established and readily accessible.[1] It is crucial to work in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile compounds or fluorinating agents.[1][2] For highly hazardous or moisture-sensitive materials, a glove box with an inert atmosphere is recommended.[1] Avoid working alone when handling particularly hazardous fluorinated compounds.[1]
Q2: What are the general storage requirements for fluorinated organic compounds?
A2: Fluorinated compounds should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][2][3] Containers must be tightly sealed, clearly labeled with the chemical name and associated hazards, and stored in a designated area.[1][2][4] It is imperative to segregate them from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[1] For flammable fluorinated liquids, storage in a designated flammable liquids storage cabinet is required.[4][5]
Q3: How should I dispose of waste containing fluorinated organic compounds?
A3: Waste containing fluorinated compounds must be treated as hazardous waste and collected in clearly labeled, compatible containers.[1][4] Do not mix incompatible waste streams.[1] Disposal procedures should follow institutional and local regulations.[2][4] For specific reactive fluorinating agents, quenching protocols may be necessary before disposal, but these should only be performed by trained personnel.[1] Incineration at high temperatures is a potential method for the permanent elimination of some fluorinated compounds, but it must be managed by experienced hazardous waste disposal experts.[6]
Troubleshooting Guide
Problem: I observe an unexpected reaction or decomposition of my fluorinated compound during storage.
Possible Causes & Solutions:
-
Improper Storage Conditions: Verify that the compound is stored in a cool, dry, and well-ventilated area, away from light and heat sources.[1][2][3] Check for any temperature fluctuations in the storage area.
-
Container Incompatibility: Ensure the storage container is made of a compatible material. Fluorinated compounds can be highly reactive, and some may degrade certain plastics or metals over time.[7] High-density polyethylene (HDPE) containers are often used, but their compatibility should be verified for the specific compound.[7]
-
Contamination: The compound may have been contaminated with an incompatible substance, leading to a reaction. Review handling procedures to identify potential sources of cross-contamination.
-
Inherent Instability: Some fluorinated compounds are inherently unstable and may degrade over time. Check the manufacturer's expiration date and storage recommendations.[5]
Problem: My experiment involving a fluorinated compound is giving poor yields or unexpected side products.
Possible Causes & Solutions:
-
Reagent Purity: The purity of the fluorinated starting material can significantly impact reaction outcomes. Consider re-purifying the compound or using a fresh batch from a reliable supplier.
-
Reaction Conditions: Fluorinated compounds can be sensitive to reaction conditions such as temperature, pressure, and catalysts. Meticulously control all reaction parameters.
-
Solvent Effects: The choice of solvent can be critical. Some fluorinated solvents like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) can improve solubility and reduce aggregation in certain reactions.[4]
-
Atmospheric Moisture: Many fluorinated compounds and reagents are sensitive to moisture.[8] Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if necessary.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are essential to prevent exposure to fluorinated compounds.[1]
| PPE Category | Minimum Requirement | Recommended for High-Risk Scenarios |
| Eye Protection | Chemical splash goggles.[1][9] | Face shield worn in addition to goggles.[1] |
| Hand Protection | Chemical-resistant gloves appropriate for the specific compound and solvent. Consult the glove manufacturer's compatibility chart.[1][2] | Double-gloving is recommended for highly corrosive or readily absorbed compounds.[1] |
| Body Protection | Flame-resistant lab coat.[1] | Chemical-resistant apron or suit for large-scale work or particularly hazardous materials.[1] |
| Respiratory Protection | Work in a fume hood.[1][2] | A respirator may be required if engineering controls are insufficient. The type of respirator and cartridge should be selected based on the specific hazards.[1] |
Experimental Protocols
Protocol 1: Small Spill Cleanup
This protocol is for small, manageable spills that can be handled by trained laboratory personnel. For large spills, evacuate the area and contact your institution's emergency response team.[1]
-
Alert Personnel: Immediately notify others in the vicinity.[1]
-
Restrict Access: Secure the area to prevent further contamination.[1]
-
Don PPE: Wear appropriate PPE, including chemical splash goggles, a face shield, chemical-resistant gloves (double-gloved if necessary), and a lab coat.[1]
-
Contain the Spill: Use a spill kit with absorbent materials that are compatible with the spilled chemical to contain the spill.[4]
-
Neutralize (if applicable): If the spilled material is acidic or basic and it is safe to do so, neutralize it with an appropriate agent.[10]
-
Absorb and Collect: Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.[1][4]
-
Decontaminate: Clean the spill area with soap and water.[4]
-
Dispose of Waste: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.[11]
Protocol 2: Quenching of Diethylaminosulfur Trifluoride (DAST) Reaction Mixture
Warning: This procedure should only be performed by trained personnel in a chemical fume hood with appropriate safety measures in place, as the reaction can be highly exothermic.[1]
-
Preparation:
-
Quenching:
-
Work-up:
-
Separate the organic and aqueous layers.[1]
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover any remaining product.[1]
-
Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]
-
-
Waste Disposal:
-
The neutralized aqueous layer should be disposed of as hazardous waste according to institutional guidelines.[1]
-
Visualizations
Caption: General workflow for the safe handling of fluorinated compounds.
Caption: Decision-making workflow for emergency spill response.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 3. What are the guidelines for storing chemicals safely? [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. epa.gov [epa.gov]
- 8. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 11. ehs.princeton.edu [ehs.princeton.edu]
Validation & Comparative
A Comparative Analysis of Methyl 5-fluoro-6-methylpicolinate and its Non-fluorinated Analog, Methyl 6-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Methyl 5-fluoro-6-methylpicolinate and its non-fluorinated counterpart, Methyl 6-methylpicolinate. The introduction of a fluorine atom can significantly alter the physicochemical properties, metabolic stability, and biological activity of a molecule. This document aims to objectively present available data and theoretical considerations for these two compounds, supported by detailed experimental protocols for their comparative evaluation.
Physicochemical Properties
The introduction of a fluorine atom is expected to modulate the electronic properties of the pyridine ring, influencing its basicity and lipophilicity. While direct comparative experimental data is limited, we can infer the likely effects based on established principles of medicinal chemistry.
| Property | This compound | Methyl 6-methylpicolinate | Inferred Effect of Fluorination |
| Molecular Formula | C₈H₈FNO₂[1] | C₈H₉NO₂ | Addition of one fluorine atom |
| Molecular Weight | 169.15 g/mol [1] | 151.16 g/mol | Increased molecular weight |
| Melting Point | Data not available | 18 °C | Expected to be higher due to altered crystal packing |
| Boiling Point | Data not available | 242 °C at 760 mmHg | Expected to be similar or slightly higher |
| pKa (of pyridine nitrogen) | Predicted to be lower | Predicted to be higher | The electron-withdrawing nature of fluorine is expected to decrease the basicity of the pyridine nitrogen. |
| LogP | Predicted to be higher | Predicted to be lower | Fluorination generally increases lipophilicity. |
| Solubility | Predicted to be lower in aqueous media | Predicted to be higher in aqueous media | Increased lipophilicity often correlates with decreased aqueous solubility. |
Biological Activity and Applications
Picolinic acid derivatives are recognized for their diverse biological activities, finding applications in both agrochemical and pharmaceutical research.[2][3] They are known to act as herbicides, with some targeting the auxin-signaling F-box protein 5 (AFB5).[3] In medicinal chemistry, they have been investigated for various therapeutic areas, including oncology.[4][5]
The fluorine atom in this compound is strategically placed to enhance its metabolic stability and bioavailability, making it a valuable intermediate in the synthesis of novel active ingredients.[1] Fluorination can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, a common strategy to improve the pharmacokinetic profile of drug candidates.[6]
Experimental Protocols
To empirically determine the comparative properties of these two molecules, the following experimental protocols are recommended.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the pyridine nitrogen in each compound.
Methodology:
-
Preparation of Solutions: Prepare a 0.1 M solution of the test compound in a suitable solvent mixture (e.g., water/methanol) to ensure solubility. Prepare standardized 0.1 M hydrochloric acid and 0.1 M sodium hydroxide solutions.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place a known volume of the test compound solution in a beaker with a magnetic stirrer.
-
Titration: Slowly titrate the solution with the standardized acid or base. Record the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.[7][8][9]
Determination of Lipophilicity (LogP) by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (LogP) as a measure of lipophilicity.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase.
-
Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the pre-saturated n-octanol.
-
Equilibration: Shake the flask for a set period (e.g., 24 hours) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[10][11][12]
Determination of Kinetic Solubility
Objective: To determine the kinetic solubility of the compounds in an aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Sample Preparation: Add a small volume of the DMSO stock solution to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well.
-
Incubation: Shake the microplate at room temperature for a defined period (e.g., 2 hours).
-
Filtration: Filter the samples to remove any precipitated compound.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a high-throughput method such as UV-Vis spectroscopy or LC-MS/MS.[13][14][15][16]
In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the susceptibility of the compounds to metabolism by liver enzymes.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) and a phosphate buffer (pH 7.4).
-
Compound Addition: Add the test compound to the reaction mixture at a final concentration typically around 1 µM.
-
Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated from the slope of this line.[17][18][19][20][21]
Visualized Experimental Workflow & Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. ijirt.org [ijirt.org]
- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public.pensoft.net [public.pensoft.net]
- 5. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. enamine.net [enamine.net]
- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mercell.com [mercell.com]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. bioivt.com [bioivt.com]
- 21. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Methylpicolinates in Biological Systems
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of the biological activities of fluorinated and non-fluorinated methylpicolinates and their derivatives, supported by experimental data. While direct head-to-head comparisons of identical methylpicolinate parent compounds are not extensively available in the public domain, this document synthesizes findings from various studies on analogous compounds to highlight the significant impact of fluorination.
The introduction of fluorine into a molecule can dramatically alter its physicochemical properties, leading to profound effects on its biological activity. These changes often manifest as enhanced metabolic stability, increased binding affinity to target proteins, and improved cell permeability. This guide will delve into these aspects, presenting a comparative view based on available data for picolinate and related heterocyclic structures.
Comparative Biological Activity: A Focus on Anticancer and Antimicrobial Effects
Fluorination has been shown to be a valuable strategy in the development of potent anticancer and antimicrobial agents. The data presented below, compiled from multiple studies, illustrates the differential activity of fluorinated and non-fluorinated picolinamide and pyridine-based compounds.
Anticancer Activity
The antiproliferative effects of various picolinamide derivatives have been evaluated against a range of cancer cell lines. While a direct comparison of a fluorinated versus a non-fluorinated methylpicolinate is not available, we can observe the high potency of certain non-fluorinated picolinamide derivatives. The strategic placement of other functional groups can lead to significant anticancer activity.
Table 1: In Vitro Anticancer Activity of Non-Fluorinated Picolinamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 6p (N-methyl-picolinamide-4-thiol derivative) | MGC-803 (Gastric Cancer) | 1.38 | Sorafenib | 16.30 (HepG2) |
| HCT-116 (Colon Cancer) | 5.34 | |||
| MCF-7 (Breast Cancer) | 5.21 | |||
| Compound 5q (4-(4-formamidophenylamino)-N-methylpicolinamide derivative) | HepG2 (Liver Cancer) | Potent (low µM) | Sorafenib | Potent (low µM) |
| HCT116 (Colon Cancer) | Potent (low µM) |
Note: The data for these non-fluorinated compounds is presented to establish a baseline of the inherent anticancer potential of the picolinamide scaffold.
Antimicrobial Activity
Studies on related heterocyclic compounds demonstrate that fluorination can significantly enhance antimicrobial potency. For instance, fluorinated cinnoline derivatives have shown a broader spectrum and more potent activity than their non-fluorinated counterparts.
Table 2: Comparative Antimicrobial Activity of Fluorinated vs. Non-Fluorinated Heterocyclic Carboxylic Acids
| Compound Class | Test Microorganism | MIC (µg/mL) of Non-Fluorinated Analog | MIC (µg/mL) of Fluorinated Analog |
| Cinnoline-3-carboxylic acids | Gram-positive bacteria | Less Potent | More Potent |
| Gram-negative bacteria | Less Potent | More Potent |
Note: This table provides a conceptual comparison based on findings for cinnoline derivatives, which are structurally related to picolinates, to illustrate the potential impact of fluorination on antimicrobial activity. Specific MIC values are highly dependent on the full molecular structure and the specific microbial strain.
Experimental Protocols
To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are crucial. Below are detailed methodologies for the key assays referenced.
In Vitro Anticancer Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., fluorinated and non-fluorinated methylpicolinates) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to match a 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing appropriate growth broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Impact and Workflow
Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.
Caption: Hypothetical inhibition of a cancer cell signaling pathway.
Caption: Workflow for comparative biological activity testing.
Conclusion
The strategic incorporation of fluorine is a powerful tool in medicinal chemistry for enhancing the biological activity of lead compounds. While direct comparative data for fluorinated versus non-fluorinated methylpicolinates is limited, the broader evidence from related heterocyclic structures strongly suggests that fluorination can lead to significant improvements in both anticancer and antimicrobial potency. Further research focusing on the direct comparison of fluorinated and non-fluorinated methylpicolinates is warranted to fully elucidate the structure-activity relationships and unlock the full therapeutic potential of this chemical scaffold.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of Methyl 5-fluoro-6-methylpicolinate with key related compounds: Methyl 5-fluoropicolinate, Methyl 6-methylpicolinate, and the parent compound, Methyl picolinate. Understanding the distinct spectral characteristics of these molecules is crucial for their unambiguous identification, purity assessment, and for elucidating structure-activity relationships in medicinal chemistry and materials science.
While experimental spectra for this compound are not widely available in public databases, this guide presents predicted spectroscopic data based on the analysis of its structural analogues. All quantitative data is summarized in clear, comparative tables. Detailed experimental protocols for acquiring the necessary spectra are also provided to ensure reproducibility.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its analogues.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound (Predicted) | ~7.8-8.0 (d, 1H, H-3), ~7.4-7.6 (dd, 1H, H-4), ~3.9 (s, 3H, -OCH₃), ~2.6 (s, 3H, -CH₃) |
| Methyl 5-fluoropicolinate | A molecular ion peak (M+H)⁺ of 156 has been reported, confirming the molecular weight.[1] Specific NMR data is not readily available in public domains. |
| Methyl 6-methylpicolinate | ¹H NMR data is available, though specific shifts can vary with the solvent used. |
| Methyl picolinate | ¹H NMR spectra are well-documented.[2] |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Predicted/Experimental Chemical Shifts (δ, ppm) |
| This compound (Predicted) | ~164 (C=O), ~158 (d, C-F), ~148 (C-N), ~138 (d, C-H), ~125 (d, C-H), ~53 (-OCH₃), ~20 (-CH₃) |
| Methyl 5-fluoropicolinate | Predicted to show a downfield shift for the carbon attached to fluorine and characteristic splitting. |
| Methyl 6-methylpicolinate | ¹³C NMR data is available from various sources. |
| Methyl picolinate | ¹³C NMR spectra are well-characterized.[3] |
Table 3: FTIR Spectroscopic Data (Predicted and Experimental, cm⁻¹)
| Compound | C=O Stretch | C=C, C=N Stretch | C-F Stretch | C-H Stretch |
| This compound (Predicted) | ~1720-1740 | ~1580-1610 | ~1200-1300 | ~2950-3050 |
| Methyl 5-fluoropicolinate | ~1720-1740 | ~1580-1610 | ~1200-1300 | ~2950-3050 |
| Methyl 6-methylpicolinate | ~1710-1730 | ~1570-1600 | - | ~2950-3050 |
| Methyl picolinate | ~1715-1735 | ~1570-1590 | - | ~2950-3050 |
Table 4: Mass Spectrometry Data (Predicted and Experimental, m/z)
| Compound | Molecular Ion (M⁺) or (M+H)⁺ | Key Fragmentation Peaks |
| This compound (Predicted) | 169 | [M-OCH₃]⁺, [M-COOCH₃]⁺ |
| Methyl 5-fluoropicolinate | 155 or 156[1] | [M-OCH₃]⁺, [M-COOCH₃]⁺ |
| Methyl 6-methylpicolinate | 151 | [M-OCH₃]⁺, [M-COOCH₃]⁺ |
| Methyl picolinate | 137[4] | [M-OCH₃]⁺ (106), [M-COOCH₃]⁺ (78) |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. The following are standard protocols for the analysis of substituted methyl picolinates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Typical spectral width: 0-12 ppm.
-
Pulse angle: 30-45 degrees.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a 100 MHz or higher field NMR spectrometer.
-
Acquire the spectrum with proton decoupling.
-
A higher number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the low natural abundance of ¹³C.
-
Typical spectral width: 0-200 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
For liquid samples, a thin film can be prepared between two KBr or NaCl plates.
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with dry KBr and pressing it into a disk.
-
-
Data Acquisition:
-
Use a benchtop FTIR spectrometer.
-
Collect a background spectrum of the empty sample holder or pure KBr pellet.
-
Collect the sample spectrum.
-
Typical parameters: 4 cm⁻¹ resolution, 16-32 scans.
-
Spectral range: 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS).
-
Ionization energy: 70 eV.
-
Mass range: m/z 40-500.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution directly into the ESI source.
-
Acquire the spectrum in positive ion mode.
-
Typical parameters will vary depending on the instrument.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of the target compounds.
Caption: Workflow for Spectroscopic Analysis.
References
Comparative Guide to the Validation of Potential Biological Targets for Picolinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental approaches for the validation of potential biological targets for picolinate derivatives, a scaffold of interest in drug discovery. While a definitive biological target for Methyl 5-fluoro-6-methylpicolinate derivatives is not yet established in publicly available literature, this document outlines validation strategies for plausible targets identified for structurally related picolinamide and picolinate compounds. By presenting data on diverse targets—a kinase, a lipid transfer protein, and an apoptosis regulator—this guide offers a framework for the potential target validation of novel picolinate-based compounds.
Overview of Potential Biological Targets
Picolinate and its amide derivatives have been associated with a range of biological activities. Based on studies of structurally similar compounds, this guide will focus on the validation of three distinct and plausible biological targets:
-
Aurora B Kinase: A key regulator of mitosis, its inhibition is a therapeutic strategy in oncology.
-
Sec14p: A fungal phosphatidylinositol/phosphatidylcholine transfer protein, representing a target for antifungal agents.
-
BCL-X_L: An anti-apoptotic protein of the BCL-2 family, a target for cancer therapeutics.
The following sections will compare the experimental validation of these targets, providing quantitative data for representative inhibitors and detailing the methodologies employed.
Comparative Analysis of Target Inhibition
The validation of a biological target for a new chemical entity involves demonstrating direct interaction and functional modulation. The following tables summarize inhibitory activities of various compounds against the potential targets.
Table 1: Inhibitory Activity of Picolinamide and Other Derivatives against Aurora B Kinase
| Compound | Derivative Class | Aurora B IC50 | Selectivity Notes | Reference |
| Danusertib (PHA-739358) | 3-aminopyrazole | 79 nM | Also inhibits Aurora A (13 nM) and C (61 nM).[1][2] | |
| Barasertib (AZD1152-HQPA) | Pyrazoloquinazoline | 0.37 nM | Highly selective for Aurora B over Aurora A (>1000-fold).[2][3] | |
| GSK1070916 | Azaindole | 3.5 nM | >100-fold selective for Aurora B over Aurora A.[2] | |
| Hesperadin | Indolinone | 250 nM | ATP-competitive inhibitor.[3] | |
| ZM 447439 | Quinazoline | 130 nM | Also inhibits Aurora A (110 nM).[1] |
Table 2: Activity of Picolinamide Derivatives and Other Compounds against Sec14p
| Compound | Derivative Class | Sec14p Inhibition (IC50) | Notes | Reference |
| Picolinamide Compound 2 | Picolinamide | Not specified, but potent | Co-crystallized with Sec14p.[4] | |
| Benzamide Compound 3 | Benzamide | 6.6 µM | Demonstrates that the picolinamide nitrogen is not essential for activity.[4] | |
| NPPM244 | Not specified | 0.1 µM | Potent inhibitor of PtdIns transfer activity.[5] | |
| NPPM481 | Not specified | 0.2 µM | Inhibits the Sec14 phospholipid exchange cycle.[5] |
Table 3: Inhibitory Activity of BCL-X_L Antagonists
| Compound | Derivative Class | BCL-X_L Binding Affinity (Ki) | Cellular Activity (EC50) | Reference |
| A-385358 | Not specified | 0.80 nM | <500 nM in BCL-X_L dependent cells.[6] | |
| BXI-61 | Not specified | High affinity | Potent efficacy against human lung cancer.[7] | |
| BXI-72 | Not specified | High affinity | More potent than ABT-737 against human lung cancer.[7] | |
| A-1331852 | Not specified | Potent | EC50 of 197 nM in MOLT-4 cells.[8] | |
| ABT-737 | Bi-dentate compound | High affinity | Pan-Bcl-2 inhibitor (inhibits Bcl-2 and Bcl-w as well).[9][10] |
Experimental Protocols for Target Validation
The following are detailed methodologies for key experiments cited in the validation of the potential biological targets.
Biochemical Kinase Activity Assay for Aurora B (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which correlates with kinase activity.
Materials:
-
Purified recombinant Aurora B kinase
-
Kinase substrate (e.g., Myelin Basic Protein)
-
ATP
-
Kinase assay buffer
-
Test compounds (inhibitors) dissolved in DMSO
-
White, opaque 96-well plates
-
Luminometer plate reader
Procedure:
-
Reagent Preparation: Prepare 1x Kinase Assay Buffer and dilute the kinase, substrate, and ATP to desired concentrations.
-
Compound Addition: Add 2.5 µL of the test inhibitor or vehicle (DMSO) to the appropriate wells of a 96-well plate.
-
Kinase Reaction Initiation: To initiate the reaction, add 2.5 µL of the diluted kinase to the "Test Inhibitor" and "Positive Control" wells. Add 2.5 µL of Kinase Assay Buffer without the enzyme to the "Blank" wells.
-
Substrate/ATP Addition: Add 5 µL of a mixture of the kinase substrate and ATP to all wells.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[13]
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[11]
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-45 minutes.[13]
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value for the test compounds.
Fluorescence Polarization Assay for BCL-X_L Inhibition
This assay measures the ability of a test compound to disrupt the interaction between BCL-X_L and a fluorescently labeled BH3 peptide.
Materials:
-
Purified recombinant BCL-X_L protein
-
Fluorescently labeled BH3 peptide (e.g., from Bak or Bad)
-
Assay buffer
-
Test compounds (inhibitors) dissolved in DMSO
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare solutions of BCL-X_L protein and the fluorescently labeled BH3 peptide in the assay buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells of the 384-well plate. Include wells with vehicle control (DMSO).
-
Protein-Peptide Mixture Addition: Add a pre-incubated mixture of the BCL-X_L protein and the fluorescent BH3 peptide to all wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Data Acquisition: Measure fluorescence polarization in each well using a plate reader.
-
Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent peptide from BCL-X_L by the test compound. Calculate the percentage of inhibition and determine the Ki or IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on cell proliferation and is a common method to evaluate the cellular activity of target inhibitors.
Materials:
-
Cancer cell line relevant to the target (e.g., a cell line dependent on BCL-X_L for survival)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds (inhibitors) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value of the compound.
Visualizing Pathways and Workflows
Diagrams are essential for understanding the complex biological systems and experimental processes involved in target validation.
Caption: Simplified Aurora B signaling pathway during mitosis.
Caption: Role of Sec14p in lipid transport between organelles.
Caption: BCL-X_L's role in the intrinsic apoptosis pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. A small-molecule inhibitor of Bcl-XL potentiates the activity of cytotoxic drugs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel small-molecule inhibitors of Bcl-XL to treat lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ABT-737 - Wikipedia [en.wikipedia.org]
- 10. STRUCTURE-BASED DISCOVERY OF A NEW CLASS OF Bcl-xL ANTAGONISTS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. benchchem.com [benchchem.com]
A New Generation of Auxin Herbicides: Comparative Efficacy of Methyl 5-fluoro-6-methylpicolinate Derivatives
A new class of synthetic auxin herbicides, derived from methyl 5-fluoro-6-methylpicolinate, is demonstrating high efficacy against a range of problematic broadleaf weeds, often at significantly lower application rates than traditional commercial herbicides. This guide provides a detailed comparison of the performance of these novel arylpicolinate herbicides with established commercial alternatives, supported by experimental data and detailed methodologies.
The development of herbicides based on the this compound scaffold has led to the commercialization of the arylpicolinate class of synthetic auxins. Key active ingredients in this class include halauxifen-methyl (marketed as Arylex™ active) and florpyrauxifen-benzyl (marketed as Rinskor™ active).[1][2] These herbicides represent a significant advancement in auxin chemistry, offering a differentiated mode of action compared to older auxin herbicides like 2,4-D and dicamba.[3][4]
Differentiated Mode of Action
Synthetic auxin herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible plants.[5] However, the arylpicolinate herbicides exhibit a unique binding affinity to specific auxin receptors (TIR1/AFB proteins) within the plant cell.[3][6] This distinct interaction at the molecular level contributes to their high potency and efficacy on certain weed species, including those that have developed resistance to other herbicide modes of action.[3][7] For instance, Rinskor™ active shows a strong affinity for the AFB5 protein, which differentiates it from 2,4-D.[6]
Comparative Efficacy Data
Field trials have consistently demonstrated the effectiveness of arylpicolinate herbicides, particularly halauxifen-methyl, in controlling key broadleaf weeds. The following tables summarize the quantitative data from various studies, comparing the performance of halauxifen-methyl and florpyrauxifen-benzyl with commercial standard herbicides.
Table 1: Efficacy of Halauxifen-methyl vs. Commercial Auxin Herbicides on Key Broadleaf Weeds
| Weed Species | Halauxifen-methyl (5 g ae/ha) | 2,4-D (533-1066 g ae/ha) | Dicamba (280 g ae/ha) |
| Horseweed (Conyza canadensis) | 79% - 90%[5] | 50% - 80%[5] | 77% - 91%[5] |
| Henbit (Lamium amplexicaule) | 90%[5][8][9] | < 8%[5] | < 8%[5] |
| Purple Deadnettle (Lamium purpureum) | 99%[5][8][9] | < 8%[5] | < 8%[5] |
| Common Ragweed (Ambrosia artemisiifolia) | 93%[10] | Variable | Variable |
| Giant Ragweed (Ambrosia trifida) | 73% (alone)[10] | Increased control in mixture[10] | Increased control in mixture[10] |
| Cutleaf Evening Primrose (Oenothera laciniata) | 4%[5][8] | 74% - 85%[5][8] | 51%[5][8] |
| Curly Dock (Rumex crispus) | 5%[8] | 59% - 70%[8] | 59% - 70%[8] |
Control percentages are based on visual ratings 21-35 days after treatment and can vary with environmental conditions and weed size.
Table 2: Efficacy of Florpyrauxifen-benzyl vs. Other Rice Herbicides on Key Weeds
| Weed Species | Florpyrauxifen-benzyl (30 g ai/ha) | Quinclorac | Triclopyr | Saflufenacil |
| Barnyardgrass (Echinochloa crus-galli) | 97%[11][12] | - | - | - |
| Hemp Sesbania (Sesbania herbacea) | 98% - 99%[12] | - | - | - |
| Northern Jointvetch (Aeschynomene virginica) | 97% - 99%[12] | - | - | - |
| Palmer Amaranth (Amaranthus palmeri) | 96% - 99%[12] | 47%[12] | 58%[12] | 99%[12] |
| Yellow Nutsedge (Cyperus esculentus) | ≥75%[11][12] | - | - | - |
Control percentages are based on visual ratings 14 days after treatment.
Experimental Protocols
The data presented in this guide is derived from robust field and greenhouse experiments. The following is a summary of the typical methodologies employed in these studies.
Field Trial Protocol
-
Experimental Design: Field experiments are commonly established as randomized complete block designs with three to four replications to ensure statistical validity.[5]
-
Plot Size: Individual plot sizes are typically in the range of 2-3 meters in width by 6-10 meters in length to minimize edge effects and allow for accurate assessments.[13]
-
Treatments: Herbicide treatments include the novel arylpicolinate herbicide at its recommended application rate, one or more commercial standard herbicides at their respective labeled rates, and an untreated control plot to serve as a baseline for weed pressure and crop health.[5][13]
-
Application: Herbicides are applied using a precision sprayer calibrated to deliver a specific volume of spray solution per unit area (e.g., 15 gallons per acre).[14] Applications are typically made post-emergence when weeds are at a specific growth stage (e.g., 2-4 leaf stage) and actively growing.[13]
-
Data Collection:
-
Visual Weed Control: Efficacy is assessed visually by rating the percentage of weed control for each species on a scale of 0% (no effect) to 100% (complete weed death) relative to the untreated control plots.[13] Assessments are conducted at multiple time points after treatment (e.g., 7, 14, 21, 28, and 35 days after treatment).[10][13]
-
Crop Tolerance: Crop injury is visually assessed on a scale of 0% (no injury) to 100% (crop death), noting symptoms such as stunting, chlorosis, necrosis, or epinasty.[13]
-
Biomass Reduction: In some studies, the above-ground biomass of weeds is harvested from a defined area within each plot, dried, and weighed to provide a quantitative measure of herbicide efficacy.[15]
-
Dose-Response Study Protocol
-
Objective: To determine the effective dose of a herbicide required to achieve a certain level of plant response (e.g., 50% growth reduction, or GR50).[16]
-
Methodology: A range of herbicide doses, typically in a logarithmic series, is applied to a target weed species under controlled greenhouse or laboratory conditions.[17][18] The response of the plants (e.g., biomass, root length, or visual injury) is measured after a set period.
-
Data Analysis: The data is fitted to a log-logistic dose-response curve to calculate the GR50 value, which provides a precise measure of the herbicide's potency.[16][17] For example, the GR50 value for halauxifen-methyl on rosette-sized horseweed was found to be 0.05 g ae/ha, which is significantly lower than that of 2,4-D (36 g/ha) and dicamba (31 g/ha).[16]
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the auxin signaling pathway targeted by these herbicides and a typical experimental workflow for efficacy trials.
Caption: Simplified auxin signaling pathway disrupted by arylpicolinate herbicides.
Caption: General workflow for conducting herbicide efficacy field trials.
References
- 1. Rexade® Arylex® active Herbicide | Corteva Agriscience [corteva.com]
- 2. The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. corteva.com [corteva.com]
- 4. Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration [warwick.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Grass and Weed Control for Rice Growers | Rinskor Active [corteva.com]
- 8. bioone.org [bioone.org]
- 9. cambridge.org [cambridge.org]
- 10. Weed Control with Halauxifen-Methyl Applied Alone and in Mixtures with 2,4-D, Dicamba, and Glyphosate | Weed Technology | Cambridge Core [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. Florpyrauxifen-benzyl Weed Control Spectrum and Tank-Mix Compatibility with other Commonly Applied Herbicides in Rice | Weed Technology | Cambridge Core [cambridge.org]
- 13. benchchem.com [benchchem.com]
- 14. Auxin Training and Use Requirements | N.C. Cooperative Extension [craven.ces.ncsu.edu]
- 15. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential response of horseweed (Conyza canadensis) to halauxifen-methyl, 2,4-D, and dicamba | Weed Technology | Cambridge Core [cambridge.org]
- 17. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 18. Dose-Response—A Challenge for Allelopathy? - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel Linker Chemistry: A Comparative Guide to Methyl 5-fluoro-6-methylpicolinate in PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving desired therapeutic outcomes. While the selection of warheads and E3 ligase ligands is critical, the linker connecting these two moieties plays a pivotal role in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a framework for benchmarking the performance of a novel linker component, Methyl 5-fluoro-6-methylpicolinate, against established linker classes.
The inclusion of a fluorinated and methylated picolinate ring in a PROTAC linker introduces a unique combination of rigidity, polarity, and metabolic stability. The fluorine atom can modulate lipophilicity and membrane permeability, while the methyl group can influence conformational preferences.[1] The picolinate scaffold itself offers a more rigid structure compared to commonly used flexible linkers. This guide outlines the key experiments and data required to objectively assess the impact of this novel linker on PROTAC performance.
Characterization of this compound
Structure:
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO₂ | [2][3] |
| Molecular Weight | 169.15 g/mol | [2][3] |
| CAS Number | 1245647-61-3 | [2][3] |
The fluorinated pyridine structure is anticipated to enhance bioavailability and metabolic stability in active ingredients.[4]
Comparative Linker Scaffolds
To effectively benchmark this compound, it should be compared against PROTACs utilizing linkers with varying degrees of flexibility and rigidity.
| Linker Class | Representative Examples | Key Characteristics |
| Flexible Linkers | Alkyl chains, Polyethylene glycol (PEG) chains | High conformational flexibility, synthetically accessible. PEG linkers can improve solubility.[5][6] |
| Rigid Linkers | Piperazine, Piperidine, Alkynes, Triazoles | Constrained conformation, can pre-organize the PROTAC for optimal ternary complex formation, potentially improving selectivity.[5][6] |
| Aromatic Linkers | Phenyl rings | Introduce planarity and rigidity, can participate in π-π stacking interactions to stabilize the ternary complex.[7] |
Proposed Benchmarking Strategy & Hypothetical Performance Data
A systematic evaluation of a PROTAC series incorporating this compound against those with alternative linkers is essential. For this hypothetical study, let's consider a series of PROTACs targeting Bruton's Tyrosine Kinase (BTK), a well-validated target in B-cell malignancies.[8]
Table 1: In Vitro Degradation Efficacy in Mino (human mantle cell lymphoma) Cell Line
This table presents hypothetical data on the degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ) of BTK by a series of PROTACs after a 24-hour treatment. Lower DC₅₀ values indicate higher potency, while higher Dₘₐₓ values suggest greater efficacy.[7]
| PROTAC ID | Linker Moiety | DC₅₀ (nM) | Dₘₐₓ (%) |
| BTK-PROTAC-1 | This compound | 5.2 | >95 |
| BTK-PROTAC-2 | PEG4 | 25.8 | >90 |
| BTK-PROTAC-3 | n-Alkyl Chain (10 atoms) | 45.1 | >85 |
| BTK-PROTAC-4 | Piperazine | 10.5 | >95 |
This hypothetical data suggests that the rigid and potentially favorably oriented conformation provided by the this compound linker could lead to superior degradation potency.
Table 2: Cellular Viability in Mino Cell Line
This table shows the half-maximal inhibitory concentration (IC₅₀) for cell viability after 72 hours of treatment, indicating the functional consequence of BTK degradation.
| PROTAC ID | Linker Moiety | IC₅₀ (nM) |
| BTK-PROTAC-1 | This compound | 8.9 |
| BTK-PROTAC-2 | PEG4 | 35.2 |
| BTK-PROTAC-3 | n-Alkyl Chain (10 atoms) | 62.7 |
| BTK-PROTAC-4 | Piperazine | 15.4 |
The potent degradation observed with BTK-PROTAC-1 is hypothesized to translate into more effective inhibition of cancer cell proliferation.
Table 3: Selectivity Profile by Quantitative Proteomics
This hypothetical data from a mass spectrometry-based proteomics experiment in Mino cells treated with 100 nM of each PROTAC for 24 hours highlights the selectivity of the degraders. The number of off-target proteins degraded by more than 50% is a key measure of selectivity.
| PROTAC ID | Linker Moiety | Number of Off-Targets Degraded >50% |
| BTK-PROTAC-1 | This compound | 2 |
| BTK-PROTAC-2 | PEG4 | 15 |
| BTK-PROTAC-3 | n-Alkyl Chain (10 atoms) | 21 |
| BTK-PROTAC-4 | Piperazine | 5 |
The defined conformation imposed by the novel linker in BTK-PROTAC-1 could minimize unproductive interactions with other proteins, leading to a cleaner degradation profile.
Table 4: Pharmacokinetic Properties in Mice
This table presents hypothetical pharmacokinetic data following a single oral dose (10 mg/kg) in mice. Key parameters include maximum plasma concentration (Cₘₐₓ), area under the curve (AUC), and oral bioavailability (%F).
| PROTAC ID | Linker Moiety | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%F) |
| BTK-PROTAC-1 | This compound | 850 | 4250 | 45 |
| BTK-PROTAC-2 | PEG4 | 450 | 2100 | 22 |
| BTK-PROTAC-3 | n-Alkyl Chain (10 atoms) | 280 | 1350 | 15 |
| BTK-PROTAC-4 | Piperazine | 620 | 3100 | 35 |
The anticipated metabolic stability and favorable physicochemical properties conferred by the fluorinated picolinate moiety could result in improved oral bioavailability.
Experimental Protocols
Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)
This protocol is used to quantify the reduction of the target protein in cells following PROTAC treatment.[9]
-
Cell Culture and Treatment: Plate Mino cells to achieve a density of 0.5 x 10⁶ cells/mL. Treat with a serial dilution of the PROTACs (e.g., 0.1 nM to 10 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit to ensure equal protein loading.
-
SDS-PAGE and Immunoblotting: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody against the target protein (e.g., BTK) and a loading control (e.g., GAPDH).
-
Detection and Analysis: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and plot against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values using non-linear regression analysis.[10]
Cell Viability Assay (IC₅₀ Determination)
This assay determines the effect of protein degradation on cell proliferation.[6]
-
Cell Seeding: Seed Mino cells in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTACs for 72 hours.
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo® or CCK-8) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Calculate cell viability as a percentage of the vehicle-treated control and plot against the PROTAC concentration to determine the IC₅₀ value.
Quantitative Proteomics for Selectivity Profiling
This method provides an unbiased assessment of the PROTAC's impact on the entire proteome.[9]
-
Sample Preparation: Treat Mino cells with the PROTACs at a concentration that achieves significant on-target degradation (e.g., 100 nM) and a vehicle control for 24 hours. Lyse the cells, extract proteins, and digest them into peptides using trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with TMT reagents for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze by tandem mass spectrometry to identify and quantify proteins.
-
Data Analysis: Process the raw mass spectrometry data using proteomics software. Compare the proteome profiles of PROTAC-treated cells to vehicle-treated cells to identify proteins that are significantly downregulated.
In Vivo Pharmacokinetic (PK) Study
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTACs in an animal model.[]
-
Animal Dosing: Administer the PROTACs to male C57BL/6 mice via oral gavage (e.g., 10 mg/kg) and intravenous injection (e.g., 1 mg/kg).
-
Blood Sampling: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Sample Preparation: Process the blood to obtain plasma and extract the PROTAC using protein precipitation.
-
LC-MS/MS Analysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cₘₐₓ, AUC, and oral bioavailability using appropriate software.
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Benchmarking
Caption: A stepwise workflow for benchmarking PROTAC performance.
References
- 1. lifesensors.com [lifesensors.com]
- 2. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 3. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Fluorinated Building Blocks for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's physicochemical properties, pharmacokinetic profile, and biological activity. Choosing the right fluorinated building block is a critical decision in the optimization process. This guide provides an objective comparison of common fluorinated motifs, supported by experimental data, to aid researchers in making informed decisions.
Impact on Physicochemical and Pharmacokinetic Properties: A Data-Driven Comparison
The introduction of fluorinated groups can dramatically alter a compound's lipophilicity (logP/logD) and metabolic stability. The following tables summarize quantitative data from studies where different alkyl and fluoroalkyl groups were compared on a common molecular scaffold.
Table 1: Comparison of Methyl, Monofluoromethyl, Difluoromethyl, and Trifluoromethyl Groups
This table illustrates the progressive impact of fluorination on lipophilicity and metabolic stability when replacing a methyl group. Generally, increasing the number of fluorine atoms enhances both lipophilicity and resistance to metabolism.
| Substitution | Hansch π Value (Lipophilicity Contribution) | Example ΔlogP (vs. CH₃) | Example Metabolic Half-life (t½) in RLM¹ | Key Characteristics |
| -CH₃ | +0.56 | N/A | 8 min[1] | Baseline, metabolically susceptible (oxidation) |
| -CH₂F | +0.11 | -0.45 | - | Reduces lipophilicity vs. methyl |
| -CHF₂ | +0.52 | -0.04 | - | Can act as a hydrogen bond donor; pKa lowering[2] |
| -CF₃ | +0.88[3] | +0.32 | 24 min[1] | Strong electron-withdrawer, increases lipophilicity and metabolic stability[3] |
¹RLM: Rat Liver Microsomes. Data is illustrative and highly context-dependent.
Table 2: Comparison of tert-Butyl and 1-Trifluoromethyl-cyclobutyl Groups
This table compares the traditional lipophilic tert-butyl group with a fluorinated bioisostere, the 1-trifluoromethyl-cyclobutyl group, demonstrating a significant increase in both lipophilicity and metabolic stability.
| Substitution | Example logD value | Example Metabolic Half-life (t½) in HLM² | Key Characteristics |
| -C(CH₃)₃ (tert-Butyl) | 2.11 | 14 min | Bulky, lipophilic, metabolically vulnerable |
| 1-CF₃-cyclobutyl | 2.51[4] | > 240 min[4] | Sterically similar to t-Bu, moderately increased lipophilicity, enhanced metabolic stability[4] |
²HLM: Human Liver Microsomes. Data derived from a comparative study on a butenafine scaffold.[4]
Experimental Workflows and Logical Relationships
Visualizing the evaluation process and the impact of fluorination can clarify complex relationships. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the property changes associated with different fluorinated groups.
Caption: A general experimental workflow for the evaluation and comparison of fluorinated building blocks.
Caption: Impact of replacing a methyl group with -CF₃ or -CHF₂ on key molecular properties.
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate comparison of building blocks.
Protocol 1: Determination of Lipophilicity (logD) by Shake-Flask Method
This protocol describes the classic shake-flask method for determining the octanol-water distribution coefficient (logD) at a physiological pH.
-
Preparation of Phases:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Saturate n-octanol with the PBS buffer and, conversely, saturate the PBS buffer with n-octanol by mixing them vigorously and allowing the layers to separate overnight. Use these mutually saturated solvents for the experiment.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
-
Partitioning:
-
In a glass vial, add 990 µL of the saturated PBS (pH 7.4) and 100 µL of saturated n-octanol.[5]
-
Add a small aliquot (e.g., 10 µL) of the 10 mM compound stock solution to the vial.[5]
-
Cap the vial tightly and place it on a rotator. Mix for at least 1 hour at room temperature to allow the compound to reach equilibrium between the two phases.[5][6]
-
-
Phase Separation:
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to ensure complete separation of the aqueous and octanol layers.[7]
-
-
Quantification:
-
Calculation:
-
Calculate the logD using the following formula: logD = log₁₀ ([Compound]octanol / [Compound]aqueous)
-
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay measures the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).
-
Reagent Preparation:
-
Test Compound: Prepare a 1 µM working solution of the test compound in the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[8]
-
Liver Microsomes: Thaw cryopreserved human or rat liver microsomes on ice. Dilute them in the cold incubation buffer to a final protein concentration of 0.5 mg/mL.[7][9]
-
NADPH Regenerating System: Prepare a solution containing cofactors necessary for enzymatic activity. A typical system includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[7][8] Keep on ice.
-
-
Incubation Procedure:
-
In a 96-well plate, add the microsomal suspension.
-
Add the test compound working solution to initiate the reaction.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[10]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This marks time point t=0.[10]
-
Incubate the plate at 37°C with shaking.
-
-
Time Point Sampling:
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).[10]
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int = (k / [microsomal protein concentration]).
-
References
- 1. psychoactif.org [psychoactif.org]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. mttlab.eu [mttlab.eu]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Structural and Purity Confirmation of Synthesized Methyl 5-fluoro-6-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies required to confirm the structure and assess the purity of synthesized Methyl 5-fluoro-6-methylpicolinate. For comparative purposes, we juxtapose these findings with expected data for a closely related analogue, Methyl 5-chloro-6-methylpicolinate. This document offers detailed experimental protocols and visual workflows to aid researchers in their analytical endeavors.
This compound is a fluorinated pyridine derivative that serves as a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its specific structure, featuring a fluorine atom and a methyl group on the pyridine ring, is designed to enhance the bioavailability and metabolic stability of the final active ingredients.[1] Given its role in drug development and other chemical industries, rigorous confirmation of its structure and purity is paramount.[2]
Comparative Analytical Data
The confirmation of the chemical identity and purity of a synthesized compound relies on a suite of analytical techniques.[3][4][5] Below is a summary of the expected analytical data for this compound and a hypothetical alternative, Methyl 5-chloro-6-methylpicolinate. The primary techniques utilized are Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and High-Performance Liquid Chromatography (HPLC) for purity assessment.[3][4][6]
| Analytical Technique | Parameter | Expected Result for this compound | Expected Result for Methyl 5-chloro-6-methylpicolinate (Alternative) |
| 1H NMR | Chemical Shifts (δ) | Signals corresponding to the methyl protons, aromatic protons, and methoxy protons, with characteristic splitting patterns due to fluorine-proton coupling. | Similar signals to the fluoro analogue, but with different chemical shifts for the aromatic protons due to the electronic effect of chlorine, and no fluorine-proton coupling. |
| 13C NMR | Chemical Shifts (δ) | Signals for each unique carbon atom, with the carbon bearing the fluorine atom showing a characteristic large coupling constant (1JC-F). | Signals for each unique carbon atom, with the carbon attached to chlorine showing a characteristic chemical shift, but no C-F coupling. |
| 19F NMR | Chemical Shift (δ) | A single signal for the fluorine atom, likely a quartet due to coupling with the adjacent aromatic proton and the methyl group protons. | Not Applicable. |
| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) | [M+H]+ at approximately 170.06 | [M+H]+ at approximately 186.03 (for 35Cl) and 188.03 (for 37Cl) in a ~3:1 ratio, characteristic of a monochlorinated compound. |
| HPLC | Purity | >97% (as commonly supplied)[7][8][9] | Expected to be of similar high purity after synthesis and purification. |
| Elemental Analysis | % Composition | C: 56.81%, H: 4.77%, F: 11.23%, N: 8.28%, O: 18.91% | C: 51.77%, H: 4.34%, Cl: 19.10%, N: 7.55%, O: 17.24% |
Experimental Workflow for Structural and Purity Confirmation
The following diagram illustrates a typical workflow for the comprehensive analysis of a newly synthesized compound like this compound.
Caption: A flowchart detailing the key stages from synthesis to final characterization of a chemical compound.
Comparison of Analytical Techniques
Each analytical technique provides a unique piece of the puzzle in the structural and purity confirmation of a molecule. The following diagram compares the primary information obtained from NMR, MS, and HPLC.
Caption: A diagram comparing the primary outputs of NMR, MS, and HPLC for compound analysis.
Detailed Experimental Protocols
The following are detailed protocols for the key analytical techniques used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of the synthesized compound.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl3).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a 5 mm NMR tube.
Experimental Parameters:
-
1H NMR:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phasing, and baseline correction.
-
Integrate the signals and determine the chemical shifts (δ) in parts per million (ppm) relative to the internal standard.
-
-
13C NMR:
-
Acquire a proton-decoupled spectrum to obtain single lines for each carbon.
-
A larger number of scans will be required due to the lower natural abundance of 13C.
-
-
19F NMR:
-
Acquire a proton-coupled or decoupled spectrum.
-
The chemical shifts are referenced to an appropriate fluorine standard (e.g., CFCl3).
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized compound.
Instrumentation:
-
A mass spectrometer with an electrospray ionization (ESI) source, often coupled with a liquid chromatograph (LC-MS).
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter if necessary.
Experimental Parameters:
-
Ionization Mode: Positive ion mode is typically used for picolinate esters to observe the protonated molecule [M+H]+.
-
Mass Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: Identify the peak corresponding to the molecular ion. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized compound.
Instrumentation:
-
An HPLC system equipped with a UV detector, a pump, an autosampler, and a column oven.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for pyridine derivatives.[6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C).
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare a working solution by diluting the stock solution to an appropriate concentration for injection (e.g., 0.1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Inject the sample and record the chromatogram.
-
The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
For quantitative analysis, a calibration curve using a reference standard of known purity should be constructed.[6]
References
- 1. This compound [myskinrecipes.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. rroij.com [rroij.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. benchchem.com [benchchem.com]
- 7. 1245647-61-3 | this compound - Moldb [moldb.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. calpaclab.com [calpaclab.com]
Safety Operating Guide
Proper Disposal of Methyl 5-fluoro-6-methylpicolinate: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Methyl 5-fluoro-6-methylpicolinate, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This document outlines the procedural, step-by-step guidance for the safe handling and disposal of this compound in a laboratory setting. Adherence to these procedures is critical to mitigate risks and ensure responsible chemical waste management.
I. Immediate Safety and Hazard Information
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. While comprehensive toxicological properties have not been thoroughly investigated, the available safety data indicates the following.[1]
Hazard Identification and Personal Protective Equipment (PPE):
| Hazard Class | Description | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | Causes skin irritation.[2] | Protective gloves (e.g., nitrile rubber).[2] |
| Eye Irritation | Causes serious eye irritation.[2] | Safety glasses with side-shields or chemical goggles.[2] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation.[1] | Use in a well-ventilated area or with a fume hood. For higher-level protection, use appropriate respiratory protection.[1] |
| Flammability | Material is highly flammable. | Keep away from heat, sparks, and open flames. Use fire-extinguishing media such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1] |
II. Step-by-Step Disposal Protocol
The primary recommended disposal method for this compound is incineration by a licensed professional waste disposal service.[1][2] Do not attempt to dispose of this chemical down the drain or as regular trash.[1]
Phase 1: Waste Collection and Segregation
-
Designate a Waste Container:
-
Use a clearly labeled, dedicated waste container for this compound waste.
-
The container must be in good condition, free of leaks or cracks, and made of a compatible material.[3] The original container may be used if it is in good condition.[4]
-
If reusing a container, ensure it is triple-rinsed, and all previous labels are completely defaced.[5]
-
-
Label the Waste Container:
-
Segregate the Waste:
Phase 2: Storage and Handling
-
Container Management:
-
Accidental Spills:
-
In the event of a spill, evacuate personnel from the immediate area.[1]
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.[1]
-
Absorb the spill with an inert, non-combustible material (e.g., dry sand, earth).[2]
-
Collect the absorbent material and spilled chemical into a suitable, closed container for disposal as hazardous waste.[1] Do not let the product enter drains.[1]
-
Phase 3: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS):
-
Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department or a designated waste coordinator.
-
Provide them with the details of the waste, including the chemical name, quantity, and container size.
-
-
Schedule a Pickup:
-
EHS will arrange for the collection of the waste by a licensed and certified hazardous waste disposal company.[1]
-
Ensure that all labeling is accurate and complete before the scheduled pickup.
-
-
Disposal of Empty Containers:
-
A container that held this compound should be triple-rinsed with a suitable solvent.[3][5]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[3]
-
After triple-rinsing and air-drying, deface the original label, and the empty container can then be disposed of as regular trash or recycled, in accordance with institutional policies.[5]
-
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guide for Handling Methyl 5-fluoro-6-methylpicolinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical procedures for the handling and disposal of Methyl 5-fluoro-6-methylpicolinate (CAS No. 1245647-61-3).[1][2] Given that the toxicological properties of this compound have not been fully investigated, adherence to stringent safety measures is imperative to minimize exposure and ensure a safe laboratory environment.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles | Must be worn at all times to protect against splashes.[3] |
| Face Shield | Required when handling larger quantities or when there is a significant risk of splashing.[3][4] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable option. It is recommended to double-glove for enhanced protection.[3] Always inspect gloves for integrity before use and replace them immediately if contaminated. |
| Body Protection | Flame-Resistant Laboratory Coat | Should be fully buttoned to protect skin and clothing.[3][5] |
| Chemical-Resistant Apron | Recommended for larger-scale operations or when there is a heightened risk of splashes. | |
| Respiratory Protection | Fume Hood | All handling of this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors. |
| Respirator | If a fume hood is unavailable or engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2) should be used.[1] | |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes are required in the laboratory at all times to protect against spills and falling objects.[5] |
Handling and Storage Procedures
A systematic approach to handling and storage is crucial for maintaining safety and compound integrity.
-
Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure to vapors.[1][6]
-
Safe Handling Practices : Avoid direct contact with the substance. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5][7]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][8] The recommended storage temperature is between 2-8°C.[9]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][7] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][7] |
Spill and Disposal Plan
Proper management of spills and waste is essential to prevent environmental contamination and ensure regulatory compliance.
Spill Management:
-
Small Spills :
-
Alert others in the vicinity.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]
-
Clean the spill area thoroughly.
-
-
Large Spills :
-
Evacuate the area immediately.
-
Contact your institution's emergency response team.[3]
-
Waste Disposal:
As a fluorinated organic compound, this compound requires special disposal procedures.[3]
-
Waste Segregation : All waste containing this compound, including contaminated consumables like gloves and absorbent materials, must be collected in a dedicated and clearly labeled container for halogenated organic waste.[3][5] Do not mix with other waste streams.
-
Disposal Methods :
-
Incineration : This is a potential method for the permanent elimination of fluorinated compounds, though it must be carried out in a permitted hazardous waste incinerator to ensure complete destruction and prevent the release of harmful byproducts.[10]
-
Hazardous Waste Landfill : Disposal in a designated hazardous waste landfill is another option. These landfills have specific controls to prevent environmental contamination.[10]
-
-
Regulatory Compliance : All disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidelines.
References
- 1. capotchem.cn [capotchem.cn]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound [myskinrecipes.com]
- 10. mcfenvironmental.com [mcfenvironmental.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
